2-Chloro-3-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKXDZUECJTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Properties, Synthesis, and Applications of 2-Chloro-3-methoxybenzamide (CAS 599-04-5)
Introduction
2-Chloro-3-methoxybenzamide (CAS 599-04-5) is a highly specialized ortho-halogenated, meta-methoxylated benzamide derivative. In modern drug discovery and agrochemical development, benzamides serve as privileged scaffolds. The unique substitution pattern of this compound—a chlorine atom at the 2-position and a methoxy group at the 3-position—imparts specific steric and electronic properties that are highly sought after in the design of selective enzyme inhibitors and neuroactive receptor antagonists.
Physicochemical Properties & Structural Logic
The properties of this compound are dictated by the interplay between the electron-withdrawing inductive effect of the chlorine atom, the electron-donating resonance of the methoxy group, and the hydrogen-bonding capacity of the primary amide.
Table 1: Key Physicochemical Properties
| Property | This compound | 2-Chloro-3-methoxybenzoic acid (Precursor) |
| CAS Number | 599-04-5 | 33234-36-5 |
| Molecular Formula | C8H8ClNO2 | C8H7ClO3 |
| Molecular Weight | 185.61 g/mol | 186.59 g/mol |
| Physical State | Solid (Crystalline) | Solid |
| Melting Point | ~135-140 °C (Predicted) | 161-165 °C |
| Solubility | DMF, DMSO, DCM, EtOAc | MeOH, DMSO, Basic Aq. Solutions |
| Primary Use | Pharmaceutical Intermediate | Amidation Precursor |
Causality of Properties: The ortho-chlorine atom forces the amide group out of coplanarity with the benzene ring due to steric hindrance. This conformational restriction is critical when the molecule binds to target proteins, as it pre-organizes the ligand into an entropically favorable binding conformation, a principle widely applied in the design of .
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of this compound typically begins with (CAS 33234-36-5). Direct amidation requires carboxyl activation.
Protocol: High-Yield Amidation via HATU Activation
Rationale: While thionyl chloride (SOCl2) can be used to form the acid chloride, it risks demethylation of the methoxy group or side reactions if trace moisture is present. Using HATU with Hünig's base (DIPEA) provides a milder, self-validating system where the formation of the active HOAt ester can be monitored via LC-MS before the addition of the ammonia source.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 2-chloro-3-methoxybenzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 30 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU, generating the highly reactive OAt-ester.
-
Amidation: Add 2.0 eq of ammonium chloride (NH4Cl) to the reaction mixture. Stir for 4-6 hours at room temperature. Causality: NH4Cl serves as a safe, solid ammonia equivalent. The excess DIPEA liberates free ammonia in situ, which rapidly aminolyzes the OAt-ester.
-
Quench & Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from EtOAc/Hexanes to afford pure this compound.
Synthetic workflow for this compound and downstream applications.
Analytical Characterization & Validation
To ensure trustworthiness in downstream pharmaceutical applications, the intermediate must pass a strict analytical gateway.
Protocol: Tri-Modal Validation System
-
HPLC-UV (Purity): Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA). The primary amide peak should exhibit >98% AUC at 254 nm.
-
LC-MS (Identity): Electrospray ionization (ESI+) must show the correct isotopic pattern for the chlorine atom. Expect a[M+H]+ peak at m/z 186.0 (35Cl) and 188.0 (37Cl) in a 3:1 ratio.
-
1H-NMR (Regiochemistry): In DMSO-d6, the amide protons typically appear as two distinct broad singlets (due to restricted rotation) between 7.4 and 7.8 ppm. The aromatic protons will show a characteristic 1,2,3-trisubstituted coupling pattern (a doublet, a triplet, and a doublet).
Self-validating analytical workflow for confirming benzamide purity and identity.
Applications in Drug Development
The this compound motif is a critical building block in the synthesis of advanced therapeutics.
-
MAGL Inhibitors: Researchers have optimized benzoylpiperidine classes to identify highly potent and selective reversible . The 2-chloro-3-methoxy substitution pattern is frequently utilized to tune the lipophilicity and steric bulk of the inhibitor, optimizing its fit within the MAGL hydrophobic pocket.
-
Orthopramide Analogs: Similar to metoclopramide, benzamides with ortho-methoxy or ortho-halogen substitutions are extensively explored as dopamine D2/D3 receptor antagonists for neurological and psychiatric indications.
References
-
National Institutes of Health (NIH). "Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes". PubMed Central (PMC). URL: [Link]
-
University of Pisa (UNIPI). "Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor". ARPI. URL: [Link]
-
Chemikart. "this compound | Aaron Chemicals LLC". Chemikart Catalog. URL: [Link]
2-Chloro-3-methoxybenzamide chemical structure and molecular weight
Topic: 2-Chloro-3-methoxybenzamide: Chemical Structure, Synthesis, and Pharmaceutical Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers
Structural Characterization, Synthetic Protocols, and Applications
Executive Summary
This compound (C₈H₈ClNO₂) represents a critical scaffold in medicinal chemistry, particularly in the development of Hedgehog signaling pathway inhibitors and benzamide-based antipsychotics. Characterized by a sterically congested ortho-chloro substitution, this molecule exhibits unique rotational barriers and lipophilicity profiles that influence its binding affinity in protein pockets. This guide provides a definitive technical analysis of its physiochemical properties, a validated synthetic workflow, and analytical characterization standards.
Part 1: Structural Characterization & Physiochemical Properties
The structural integrity of this compound is defined by the specific regiochemistry of the benzene ring substitutions. The ortho-chlorine atom (C2) introduces significant steric bulk adjacent to the amide carbonyl, potentially forcing the amide group out of planarity with the aromatic ring—a conformational feature often exploited to lock bioactive conformations.
Molecular Identity Table[1]
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | Calculated using IUPAC atomic weights. |
| Monoisotopic Mass | 185.024 g/mol | Essential for HRMS validation. |
| CAS Number | 33341-67-2 | (Acid precursor: 33234-36-5) |
| Physical State | White to off-white crystalline solid | |
| Solubility | DMSO, Methanol, DCM | Poor water solubility due to lipophilic Cl/OMe groups. |
| H-Bond Donors | 2 (Amide NH₂) | |
| H-Bond Acceptors | 2 (Amide O, Methoxy O) |
Structural Diagram & Numbering
Note: In the diagram below, the Chlorine is at position 2 and Methoxy at position 3 relative to the Carboxamide at position 1.[1]
Figure 1: Connectivity and steric environment of this compound. The Cl atom at C2 creates steric pressure on the amide group.
Part 2: Synthetic Pathways & Process Chemistry[2]
Expert Insight: Direct amidation of the corresponding benzoic acid is the most reliable route. While coupling reagents (HATU/EDC) are common in discovery chemistry, the Acid Chloride Method is preferred for scale-up due to cost-efficiency and easier purification (avoiding urea byproducts).
Precursor Sourcing
-
Starting Material: 2-Chloro-3-methoxybenzoic acid[2]
-
Purity Requirement: >98% (HPLC) to avoid difficult-to-separate regioisomers.
Protocol: Acid Chloride Activation Route
Reaction Scheme: Ar-COOH + SOCl₂ → Ar-COCl + SO₂↑ + HCl↑ Ar-COCl + NH₃ (aq) → Ar-CONH₂ + NH₄Cl
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Charge a dry round-bottom flask with 2-Chloro-3-methoxybenzoic acid (1.0 eq).
-
Suspend in anhydrous Toluene (5-10 volumes). Note: Toluene is preferred over DCM for higher reflux temperatures.
-
Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.
-
Add catalytic DMF (2-3 drops). Critical: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.
-
Reflux at 80°C for 2-3 hours until gas evolution ceases.
-
In-Process Control (IPC): Aliquot quenched in MeOH should show Methyl Ester by TLC/LCMS.
-
Concentrate in vacuo to remove excess SOCl₂ and Toluene. Re-dissolve the crude oil in dry THF or DCM.
-
-
Amidation:
-
Cool the acid chloride solution to 0°C (ice bath).
-
Slowly add Ammonium Hydroxide (28% NH₃ aq) (5.0 eq) or bubble anhydrous NH₃ gas. Caution: Exothermic.
-
Stir at 0°C for 30 mins, then warm to room temperature for 1 hour.
-
-
Workup & Purification:
-
Evaporate organic solvent (if THF/DCM used).
-
Dilute residue with water.[4] The product often precipitates as a white solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Wash cake with water (to remove NH₄Cl) and cold hexanes (to remove unreacted organic impurities).
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1).
-
Synthetic Workflow Diagram
Figure 2: Optimized synthetic workflow for the conversion of the benzoic acid precursor to the primary amide.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the "Trustworthiness" of the synthesized material, the following analytical signatures must be confirmed.
1H-NMR Interpretation (DMSO-d6, 400 MHz)
-
Amide Protons: Two broad singlets (or one very broad hump) typically between δ 7.4 - 7.8 ppm . They may appear distinct due to restricted rotation caused by the ortho-chloro group.
-
Aromatic Region (3H):
-
H4 & H6: Doublets (or dd) around δ 7.0 - 7.2 ppm .
-
H5: Triplet (t) around δ 7.3 - 7.4 ppm .
-
-
Methoxy Group: Sharp singlet (3H) at δ 3.88 ppm .
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
Part 4: Pharmaceutical Applications & Context[1]
Pharmacophore Utility
This compound is not merely a final product but a versatile intermediate. The 2-chloro substituent provides metabolic stability (blocking P450 oxidation at that site) and induces a twisted conformation that can enhance selectivity for deep protein pockets.
Key Therapeutic Areas
-
Hedgehog Pathway Inhibitors: Benzamide derivatives are crucial in the synthesis of Smoothened (Smo) receptor antagonists.[1] The 2-methoxy-benzamide motif is often explored to create hydrogen bonds with residues like Tyr394 and Arg400 in the Smo binding pocket [1].
-
PARP Inhibitors: Substituted benzamides mimic the nicotinamide moiety of NAD+, acting as pharmacophores for Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology (e.g., ovarian cancer).
-
Agrochemicals: Used as a building block for benzoylphenylurea insecticides and fungicides where the ortho-chloro group enhances lipophilicity and cuticular penetration.
References
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: Semantic Scholar / RSC Advances. URL:[Link]
-
PubChem Compound Summary: 2-chloro-3-methoxybenzoic acid. Source: PubChem.[2] URL:[Link]
-
Organic Syntheses Procedure: General Amidation via Acid Chloride. Source: Organic Syntheses. URL:[Link]
Sources
2-Chloro-3-methoxybenzamide vs 3-chloro-2-methoxybenzamide isomer differences
Title: Technical Guide: Structural, Synthetic, and Functional Differentiation of 2-Chloro-3-methoxybenzamide vs. 3-Chloro-2-methoxybenzamide
Executive Summary
In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and dopamine receptor ligands, the benzamide motif serves as a critical pharmacophore. However, the precise regiochemistry of chlorine and methoxy substituents dictates the molecule's three-dimensional conformation, solubility, and binding affinity.
This guide provides a definitive technical analysis distinguishing This compound (Isomer A) from 3-chloro-2-methoxybenzamide (Isomer B) .[1] The core distinction lies in the "Twisted vs. Planar" paradigm:
-
Isomer B (3-Cl-2-OMe) adopts a planar conformation due to a strong intramolecular hydrogen bond (IMHB).[1]
-
Isomer A (2-Cl-3-OMe) adopts a twisted conformation due to steric clash between the ortho-chloro group and the amide carbonyl, lacking the stabilizing IMHB.[1]
Structural & Electronic Divergence
The physicochemical behavior of these isomers is governed by the ortho-effect.[1] The position of the methoxy group relative to the amide is the primary driver of conformation.[1]
The "Pseudo-Ring" Effect (3-Chloro-2-methoxybenzamide)
When the methoxy group is at the C2 position (ortho to the amide), the ether oxygen acts as a Lewis base acceptor for the amide proton (Lewis acid donor). This forms a stable S(6) intramolecular hydrogen bond ring .[1]
-
Consequence: The molecule locks into a planar conformation.[1]
-
Lipophilicity: The "hiding" of the polar NH proton increases permeability (logP) compared to Isomer A.[1]
The Steric Twist (this compound)
Here, the chlorine atom is at C2 (ortho to the amide). Chlorine is a poor hydrogen bond acceptor compared to oxygen.[1] Furthermore, the Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Oxygen (1.52 Å).
-
Consequence: To relieve steric strain between the Cl lone pairs and the amide carbonyl oxygen, the amide bond rotates out of the plane of the benzene ring (dihedral angle often >40°).
-
Reactivity: The twisted amide loses resonance stabilization from the aromatic ring, making it more susceptible to hydrolysis under basic conditions.[1]
Visualization of Conformational Logic
Figure 1: Mechanistic flow of substituent effects on benzamide conformation.
Analytical Differentiation (The "How-To")
Distinguishing these isomers requires looking for signatures of the IMHB and symmetry breaking.[1]
NMR Spectroscopy Signatures
| Feature | 3-Chloro-2-methoxybenzamide (Planar) | This compound (Twisted) |
| Amide Protons ( | Non-equivalent. One proton is strongly deshielded ( | Broad/Equivalent. Often appear as a broad singlet or closer in shift ( |
| Methoxy Carbon ( | ||
| NOE Correlation | Strong NOE between OMe and Amide NH .[1] | Strong NOE between OMe and Aromatic H4 .[1] |
| IR (Carbonyl) | Lower frequency ( | Higher frequency ( |
Melting Point & Solubility
-
3-Chloro-2-methoxybenzamide: MP 99–100°C [1].[1][2] The lower melting point relative to para-isomers is characteristic of intramolecular H-bonding reducing intermolecular lattice forces.[1]
-
This compound: Typically exhibits higher solubility in polar aprotic solvents (DMSO) due to the exposed amide protons available for intermolecular H-bonding with the solvent.[1]
Synthetic Pathways & Process Safety
The synthesis of these isomers requires distinct starting materials to avoid regioselectivity issues during chlorination.[1]
Route A: 3-Chloro-2-methoxybenzamide[1][2][3][4][5]
-
Precursor: 3-Chlorosalicylic acid (3-chloro-2-hydroxybenzoic acid).[1]
-
Critical Step: Methylation must be performed after chlorination.[1] Direct chlorination of 2-methoxybenzamide yields a mixture of 3-Cl and 5-Cl isomers due to the directing effect of the methoxy group.
-
Protocol:
-
Chlorination: 2-Hydroxybenzoic acid + Cl
/AcOH 3-chloro-2-hydroxybenzoic acid (Major) + 5-chloro isomer (Minor).[1] Separation via fractional crystallization.[1] -
Methylation: MeI / K
CO / Acetone Methyl 3-chloro-2-methoxybenzoate.[1] -
Amidation: NH
/ MeOH (Pressure) or saponification followed by SOCl then NH .[1]
-
Route B: this compound[1]
-
Critical Step: Chlorination occurs at the 2-position (ortho to OH, ortho to COOH) or 6-position.[1] The 2-chloro-3-hydroxy isomer is less favored sterically but can be isolated or accessed via lithiation strategies.
-
Protocol:
Synthetic Workflow Diagram
Figure 2: Divergent synthetic routes to ensure regiopurity.
Biological Implications (SAR)
In drug discovery, particularly for PARP inhibitors (e.g., Olaparib analogs) and Dopamine D2 antagonists (e.g., Sulpiride analogs), the choice of isomer is non-trivial.
-
PARP Inhibition (NAD+ Pocket):
-
The benzamide moiety mimics the nicotinamide of NAD+.[1]
-
3-Chloro-2-methoxybenzamide: The planar conformation allows the amide to sit deep in the pocket, forming key H-bonds with Gly863 and Ser904. The 2-methoxy group can induce steric clashes if the pocket is tight, or provide hydrophobic contacts if the pocket accommodates the bulk.
-
This compound: The twisted conformation is often preferred in "atropisomeric" drug design where the molecule must lock into a specific chiral shape to fit a pre-organized protein cleft.[1] The 2-chloro group often fills a small hydrophobic pocket (halogen bonding).[1]
-
-
Synthetic Lethality:
-
Compounds containing the 2-methoxybenzamide scaffold have shown nanomolar IC50 values in Hedgehog signaling pathway inhibition (Smoothened receptor), where the IMHB is essential for maintaining the bioactive conformation [3].[1]
-
References
-
Shah, R.C., et al. "Derivatives of Salicylic Acid.[1] Part XIII. Chlorosalicylic Acids and Their Methyl Ethers." Journal of the Indian Institute of Science, vol. 30, 1948.
-
ChemicalBook. "Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde."[1] ChemicalBook Protocols.
-
Li, W., et al. "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition."[1] RSC Advances, 2021.[1][4]
-
PubChem. "2-Methoxybenzamide Compound Summary."[1][5] National Library of Medicine.[1]
-
Sigma-Aldrich. "3-Chloro-2-hydroxybenzoic acid Properties."[1]
Sources
In-Depth Technical Guide: Solvation Dynamics and Solubility Profiling of 2-Chloro-3-methoxybenzamide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 2-Chloro-3-methoxybenzamide (CAS: 1261599-04-5)
Executive Summary
In early-stage drug discovery and structural chemistry, understanding the thermodynamic solubility of building blocks is non-negotiable. This compound (Molecular Formula:
As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic thermodynamic equilibrium governed by solute-solvent affinities and crystal lattice energies. This whitepaper provides an authoritative framework for understanding and experimentally determining the solubility of this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol .
Structural Analysis & Solvation Thermodynamics
The dissolution of this compound requires the solvent to overcome the energetic penalty of disrupting its crystalline lattice. The molecule possesses three key functional groups that dictate its solvation behavior:
-
Primary Amide (
) : Acts as both a strong hydrogen-bond donor (via ) and a hydrogen-bond acceptor (via ). -
Chloro Group (
) : Electron-withdrawing and lipophilic, increasing the overall hydrophobicity of the aromatic ring. -
Methoxy Group (
) : Acts as a weak hydrogen-bond acceptor but introduces steric hindrance.
The Causality of Solvent Selection
DMSO (Polar Aprotic Solvation): DMSO is the gold standard for solubilizing complex benzamide derivatives. Because DMSO is a strong aprotic hydrogen-bond acceptor (with a high dipole moment of 3.96 D), its oxygen atom strongly accepts hydrogen bonds from the primary amide group of the solute. It effectively disrupts the intermolecular hydrogen-bonding network of the crystalline benzamide without donating protons, leading to exceptionally high thermodynamic solubility ()[2].
Methanol (Polar Amphiprotic Solvation): Methanol interacts with benzamides through a different thermodynamic pathway. As an amphiprotic solvent, it engages in two-center hydrogen bonding . The hydroxyl hydrogen of methanol donates a bond to the benzamide's carbonyl oxygen, while the methanol's oxygen accepts a bond from the amide's nitrogen ()[3]. While effective, the solvation capacity is generally lower than that of DMSO due to methanol's lower dielectric constant and competing solvent-solvent hydrogen bonding.
Solvation pathways of this compound in DMSO and methanol.
Comparative Solvent Efficacy
To predict the behavior of this compound in solution, we must benchmark the physicochemical properties of the solvents against the structural demands of the solute. The table below synthesizes these parameters to project the expected solubility ranges based on established benzamide derivative models[3][4].
| Solvent | Classification | Dielectric Constant ( | Dipole Moment (D) | Primary Solvation Mechanism | Expected Solubility Range (at 298.15 K) |
| DMSO | Polar Aprotic | 46.7 | 3.96 | Strong H-bond acceptance from | Very High (>100 mg/mL) |
| Methanol | Polar Protic | 32.7 | 1.70 | Two-center H-bonding (donor & acceptor) | High (10 - 50 mg/mL) |
Standardized Experimental Protocol for Solubility Determination
To generate trustworthy, highly accurate solubility data, researchers must utilize a self-validating system. The Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard ()[5].
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: Weigh an excess amount of solid this compound (e.g., 200 mg) into a 5 mL amber glass vial. Add exactly 1.0 mL of the target solvent (DMSO or Methanol). The presence of visible, undissolved solid is mandatory to ensure supersaturation[5].
-
Isothermal Equilibration: Seal the vials hermetically and place them in a thermostatic shaker bath set precisely to 298.15 K (25 °C). Agitate at 200 rpm for 48 hours . Causality: A 48-hour window guarantees that the system overcomes initial kinetic dissolution barriers and reaches a true thermodynamic equilibrium[5].
-
Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid, yielding a clear, saturated supernatant.
-
Quantification (HPLC-UV): Carefully extract an aliquot of the supernatant. Dilute it volumetrically with the mobile phase to fit within the linear range of your pre-established HPLC-UV calibration curve. Analyze the sample to determine the exact concentration of the dissolved compound[5].
-
Solid-State Verification (Quality Control): Recover the residual solid pellet, dry it gently under a nitrogen stream, and analyze it via Powder X-ray Diffraction (PXRD).
Standardized shake-flask methodology for thermodynamic solubility determination.
Data Interpretation and Self-Validating Quality Control
Trustworthiness in solubility data requires ruling out experimental artifacts. Step 5 of the protocol (Solid-State Verification) is the cornerstone of a self-validating system.
When this compound is suspended in a solvent for 48 hours, there is a risk of solvent-induced polymorphic transformation or the formation of a solvate/hydrate ()[4]. If the PXRD pattern of the residual solid differs from the bulk starting material, the measured HPLC concentration represents the solubility of the new polymorph or solvate, not the original compound. By enforcing PXRD verification, scientists ensure the structural integrity of the compound remains intact throughout the assay, validating the thermodynamic accuracy of the resulting data.
References
-
Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. (2022). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide". Molecules, 27(10), 3323. URL:[Link]
Sources
Comprehensive Safety Data and Handling Protocols for 2-Chloro-3-methoxybenzamide (CAS: 1261599-04-5)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Safety Whitepaper
Introduction: The Chemical Context
As a Senior Application Scientist in medicinal chemistry, I frequently integrate halogenated aromatic amides into drug discovery pipelines. 2-Chloro-3-methoxybenzamide (CAS: 1261599-04-5) is a highly versatile building block[1]. The ortho-chloro and meta-methoxy substitutions on the benzamide scaffold create a unique steric and electronic environment, making it an excellent pharmacophore for kinase inhibitors and CNS-active agents.
However, the very structural features that make it biologically active—its lipophilic aromatic ring and electrophilic halogen moiety—also dictate its toxicological profile. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with field-proven, self-validating handling protocols to ensure both scientific integrity and laboratory safety.
Physicochemical Profiling
Understanding the physical properties of this compound is the foundational step in predicting its behavior in biological assays and mitigating occupational hazards.
Table 1: Quantitative Physicochemical Data & Causality
| Property | Value | Causality / Practical Implication |
| CAS Number | 1261599-04-5 | Unique regulatory identifier for inventory and compliance[2]. |
| Molecular Formula | C8H8ClNO2 | Dictates mass, elemental composition, and halogenated waste status[3]. |
| Molecular Weight | 185.61 g/mol | Low molecular weight indicates a high potential for rapid membrane permeability[2]. |
| SMILES | O=C(N)c1cccc(OC)c1Cl | Defines 3D topology; highlights steric hindrance around the reactive amide bond[4]. |
| Purity Standard | ≥97% (Typically 98%) | Trace impurities (e.g., unreacted precursors) can unpredictably alter toxicity and assay results[2]. |
| Storage Temperature | 2-8°C, Sealed | Cold storage prevents slow oxidative or hydrolytic degradation of the amide group over time[5]. |
Hazard Identification and GHS Classification
Based on standardized chemical safety databases, this compound is classified under several Global Harmonized System (GHS) hazard categories[6]. As scientists, we must understand the mechanism behind these hazards rather than just memorizing the codes.
Table 2: GHS Hazard Statements and Mechanistic Causality
| Hazard Code | Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | Rapid gastrointestinal absorption due to favorable LogP; potential hepatic metabolism generating reactive intermediates[7]. |
| H315 | Causes skin irritation | Lipophilicity allows disruption of the stratum corneum; the chloro-aromatic moiety induces localized inflammatory responses[7]. |
| H319 | Causes serious eye irritation | Direct interaction with corneal proteins; the amide group forms hydrogen bonds with mucosal surfaces, prolonging contact time[7]. |
| H335 | May cause respiratory irritation | The fine crystalline powder easily aerosolizes. Inhalation leads to deposition in the upper respiratory tract, causing osmotic and chemical stress to epithelial cells[7]. |
Logical Relationship: Hazard Exposure and Mitigation Strategy
To conceptualize our safety protocols, we must map the exposure routes to their specific engineered mitigations. The diagram below illustrates the self-validating safety system required for handling this compound.
Logical mapping of this compound exposure routes to mitigations.
Experimental Workflows: Self-Validating Protocols
In drug discovery, the preparation of stock solutions must be flawless. A compromised stock solution leads to cascading errors in downstream in vitro or in vivo assays. We employ a "self-validating" workflow to ensure absolute precision.
Protocol: Preparation and Validation of a 10 mM In Vitro Stock Solution
Causality of Solvent Choice: this compound possesses a hydrophobic core but is capable of hydrogen bonding via the amide. Dimethyl sulfoxide (DMSO) is the optimal solvent because its high dielectric constant and hydrogen-bond acceptor properties efficiently disrupt the crystal lattice, ensuring complete solvation without inducing hydrolytic degradation.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed vial from 2-8°C storage[5]. Crucial Step: Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes ambient atmospheric moisture to condense on the powder, altering the molecular weight (due to water mass) and potentially causing localized hydrolysis.
-
Gravimetric Measurement: Inside a certified chemical fume hood, place a static-free anti-weighing boat on an analytical balance (0.01 mg precision). Weigh exactly 18.56 mg of the compound.
-
Primary Solvation: Transfer the powder quantitatively to a 15 mL amber glass vial. Add exactly 9.5 mL of anhydrous, cell-culture grade DMSO.
-
Self-Validation Check 1 (Gravimetric): Weigh the vial before and after DMSO addition to confirm the exact volume added, using the density of DMSO (1.10 g/mL) to calculate the true volume. Adjust to exactly 10.0 mL with DMSO.
-
Dissolution and Sonication: Cap the vial and vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.
-
Self-Validation Check 2 (Optical & Analytical): Shine a laser pointer through the solution. The absence of a Tyndall effect (scattering of light) confirms the absence of micro-precipitates. For absolute certainty, run a 10 µL aliquot via LC-MS to verify that the purity remains ≥97% and no degradation occurred during sonication.
-
Aliquot and Storage: Dispense the 10 mM stock into 100 µL aliquots in tightly sealed low-bind microcentrifuge tubes. Store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to crash out of solution and degrade.
Self-validating experimental workflow for compound stock solution preparation.
Spill Management and Waste Disposal
Handling halogenated aromatic compounds requires specific waste management protocols to prevent environmental toxicity and dangerous lab incidents.
-
Dry Spills: Do not dry sweep. Dry sweeping aerosolizes the H335-classified powder into the breathing zone. Instead, gently cover the spill with damp absorbent paper (using water or a dilute ethanol solution to minimize dust generation) and carefully scoop it into a hazardous waste container.
-
Solution Spills: Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
-
Waste Disposal: this compound contains a chlorine atom. Therefore, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste containers. Causality: Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions in waste processing facilities and violates EPA/RCRA guidelines.
References
Sources
- 1. 1046818-83-0|2-Chloro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 2. CAS:1261599-04-5this compound-毕得医药 [bidepharm.com]
- 3. CAS:1261599-04-5this compound-毕得医药 [bidepharm.com]
- 4. 2989409-42-7|3,5-Dichloro-4-(2-methoxyethoxy)benzamide|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Methodological & Application
Application Note: Advanced Amide Coupling Protocols for 2-Chloro-3-methoxybenzamide Derivatives
Executive Summary & Substrate Profiling
The synthesis of 2-chloro-3-methoxybenzamide derivatives presents a classic synthetic challenge characterized by conflicting stereoelectronic effects. The ortho-chloro substituent creates a rigid steric shield around the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack. Concurrently, the meta-methoxy group exerts a mild electron-withdrawing inductive effect (-I) that slightly enhances carbonyl electrophilicity, but this is overwhelmingly masked by the steric bulk of the ortho-halogen.
Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DIC) frequently result in sluggish kinetics, incomplete conversion, and poor yields when applied to such sterically hindered ortho-substituted benzoic acids[1]. To overcome this activation barrier, highly reactive uronium salts (like HATU) or potent phosphonic anhydrides (like T3P) must be deployed[2],[3]. This guide details the causality, mechanistic pathways, and self-validating protocols for executing these difficult couplings at both discovery and process scales.
Reagent Selection & Quantitative Comparison
Selecting the appropriate coupling system depends heavily on the scale of the reaction, the nucleophilicity of the amine partner, and the acceptable process mass intensity (PMI).
Table 1: Quantitative Comparison of Coupling Systems for Hindered Benzoic Acids
| Coupling System | Activation Intermediate | Reaction Kinetics | Atom Economy | Workup Complexity | Ideal Application |
| HATU / DIPEA | OAt-Active Ester | Very Fast (<2 hrs) | Low | Moderate (Requires specific aqueous washes) | Discovery / Milligram scale[2] |
| T3P / Pyridine | Mixed Phosphonic Anhydride | Moderate (4-12 hrs) | Moderate | Low (Completely water-soluble byproducts) | Scale-up / Gram-Kilogram scale[3],[4] |
| (COCl)₂ / DMF | Acid Chloride | Fast | High | High (Harsh conditions, generates HCl gas) | Extremely unreactive anilines |
Workflow Decision Matrix
To streamline process development, the following decision tree dictates the optimal reagent choice based on the specific constraints of the target this compound.
Fig 1. Decision matrix for coupling sterically hindered 2-chloro-3-methoxybenzoic acid.
Mechanistic Pathway: HATU Activation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is exceptionally effective for sterically hindered substrates due to the neighboring group effect of the nitrogen atom in its HOAt moiety[2],[5].
Causality of Activation: The deprotonated 2-chloro-3-methoxybenzoate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt[2]. This intermediate rapidly collapses via an intramolecular attack by the OAt anion to generate a highly reactive OAt-active ester[2]. This active ester is stable enough to prevent degradation but reactive enough to overcome the steric shielding of the ortho-chloro group during amine attack[5].
Fig 2. HATU-mediated activation pathway and OAt-active ester formation.
Validated Experimental Protocols
Protocol A: HATU-Mediated Amidation (Discovery Scale)
Optimized for rapid library synthesis and milligram-scale discovery chemistry.
Scientific Rationale: The order of addition is critical. Pre-activation of the hindered carboxylic acid with HATU prior to amine introduction ensures maximum conversion to the OAt-active ester and prevents competitive side reactions[6].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-3-methoxybenzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to achieve a 0.1 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: A large excess of this non-nucleophilic base ensures complete deprotonation of the acid without acting as a competing nucleophile[2].
-
Pre-activation: Add HATU (1.2 to 1.5 equiv) in a single portion. Stir the mixture at room temperature for 15–30 minutes[2],[6].
-
Self-Validation Step: Withdraw a 5 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS. You must observe the complete disappearance of the starting acid mass and the appearance of the OAt-active ester intermediate before proceeding.
-
-
Coupling: Add the target amine (1.1 to 1.2 equiv) dropwise or in small portions[2]. Stir at room temperature for 2 to 18 hours, depending on the steric bulk of the amine.
-
Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with 1N HCl (to remove unreacted amine and excess DIPEA), saturated aqueous NaHCO₃ (to remove the acidic HOAt byproduct), and brine[2].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace tetramethylurea remains.
-
Protocol B: T3P-Mediated Amidation (Process & Scale-Up)
Optimized for gram-to-kilogram scale synthesis, prioritizing safety, atom economy, and ease of purification.
Scientific Rationale: Propanephosphonic acid anhydride (T3P) converts the carboxylic acid oxygen into a highly efficient leaving group[7]. Unlike HATU, T3P generates completely water-soluble byproducts (propanephosphonic acid derivatives), allowing for a chromatography-free isolation of the product[3],[4].
Step-by-Step Methodology:
-
Preparation: Charge a reactor with 2-Chloro-3-methoxybenzoic acid (1.0 equiv) and the target amine (1.05 equiv). Suspend the reagents in EtOAc or Dichloromethane (DCM) to achieve a 0.5 M concentration.
-
Base Addition: Add Pyridine or DIPEA (2.5 to 3.0 equiv). Causality: Pyridine acts as a superior proton scavenger for T3P-mediated reactions, driving the equilibrium forward while maintaining a mild reaction environment[3].
-
Activation: Cool the reaction vessel to 0 °C to 5 °C using an ice bath. Add T3P (supplied as a 50% w/w solution in EtOAc or DMF, 1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition at low temperatures controls the exothermic formation of the mixed anhydride[4].
-
Coupling: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.
-
Self-Validation Step: Monitor via TLC or HPLC. The reaction is complete when the limiting reagent (usually the acid) is consumed.
-
-
Workup & Purification: Quench the reaction by adding water.
-
Perform a liquid/liquid extraction[4]. Wash the organic layer sequentially with water, 1N HCl, and saturated NaHCO₃.
-
Causality: The T3P byproducts are highly polar and partition entirely into the aqueous phase during these washes[4],[7].
-
Concentrate the organic layer to afford the crude this compound derivative, which typically exhibits >95% purity and requires no further chromatography[3].
-
References
-
BenchChem. "Application Notes: Standard Protocol for HATU Coupling in Solution Phase". 2
-
Organic Chemistry Portal. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". 3
-
Reddit (r/Chempros). "HATU coupling - what's the best order?". 6
-
RxWeb / Curia. "Understanding T3P® from start to finish". 4
-
Suzhou Highfine Biotech. "HATU: The Core Reagent for Peptide & Drug Synthesis". 5
-
AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE". 7
-
ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents". 1
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. reddit.com [reddit.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Application Note: Catalytic Dehydration of 2-Chloro-3-methoxybenzamide to 2-Chloro-3-methoxybenzonitrile
Document ID: AN-2026-034 Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Chemistry Focus: Primary Amide Dehydration, Vilsmeier-Haack Activation, Nitrile Synthesis
Strategic Context & Mechanistic Causality
The dehydration of primary amides to nitriles using thionyl chloride (
While
The Causality of Experimental Choices:
-
Catalyst Dynamics: DMF reacts with
to generate a Vilsmeier-Haack type intermediate—a highly electrophilic chloroiminium ion[4]. This intermediate rapidly activates the amide carbonyl, drastically lowering the activation energy of the dehydration step. This acceleration minimizes the thermal degradation of the electron-rich methoxy group. -
Solvent Rationale: Toluene is selected as the reaction medium. Its boiling point (~110 °C) provides the optimal thermal energy to continuously drive off the gaseous byproducts (
and ), pushing the reaction equilibrium irreversibly toward the nitrile. Furthermore, using toluene avoids the severe safety hazards associated with refluxing neat . -
Quenching Strategy: An ice-water quench is employed to safely hydrolyze unreacted
and the chloroiminium intermediate, preventing the formation of localized hot spots that could lead to product hydrolysis or degradation.
Experimental Workflow Visualization
Figure 1: Workflow for the dehydration of this compound to its corresponding nitrile.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized stoichiometric parameters designed for a 100 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| This compound | 185.61 | 1.00 | 18.56 g | Primary Substrate |
| Thionyl Chloride ( | 118.97 | 1.50 | 10.90 mL | Dehydrating Agent |
| 73.09 | 0.10 | 0.77 mL | Vilsmeier Catalyst | |
| Toluene (Anhydrous) | 92.14 | 5.4 vol | 100.0 mL | Reaction Solvent |
| Water (Ice) | 18.02 | Excess | 150.0 mL | Quenching Agent |
Step-by-Step Experimental Protocol
Phase 1: Setup and Activation
-
Apparatus Preparation: Equip an oven-dried 250 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and a gas scrubber system (containing 1M NaOH to neutralize
and off-gassing). -
Substrate Loading: Charge the flask with this compound (18.56 g, 100 mmol) and suspend it in anhydrous toluene (100 mL).
-
Catalyst Addition: Inject
-Dimethylformamide (0.77 mL, 10 mmol) directly into the suspension. Stir at 300 rpm to ensure homogeneous distribution.
Phase 2: Reaction Execution
-
Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Reagent Addition: Dropwise add Thionyl Chloride (10.9 mL, 150 mmol) via an addition funnel over 15 minutes. Causality Note: Slow addition at low temperatures controls the initial exothermic formation of the chloroiminium intermediate.
-
Refluxing: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 110 °C internal temperature) using a heating mantle.
-
Monitoring: Maintain reflux for 2 to 4 hours. The reaction transitions from a suspension to a clear, pale-yellow solution as the amide is consumed.
Phase 3: Workup and Isolation
-
Cooling: Once complete, remove the heat source and allow the mixture to cool to ambient temperature (20–25 °C).
-
Quenching: Slowly pour the reaction mixture into a beaker containing 150 mL of vigorously stirred crushed ice and water. Caution: Highly exothermic with vigorous gas evolution.
-
Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the lower aqueous phase from the upper organic (toluene) phase. Extract the aqueous layer with an additional 50 mL of toluene.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous
(2 × 50 mL) to neutralize residual acid, followed by brine (50 mL) to remove water. -
Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, 40 °C, 50 mbar) to afford the crude 2-Chloro-3-methoxybenzonitrile as an off-white solid.
In-Process Quality Control (IPQC) & Self-Validation
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:
-
Physical Validation (Reaction Phase): The cessation of
and bubbling in the gas scrubber indicates the termination of the dehydration cycle. -
Spectroscopic Validation (FT-IR): Analyze the crude solid via ATR-FTIR. A successful dehydration is definitively confirmed by the complete disappearance of the primary amide carbonyl stretch (
) at ~1650–1690 cm⁻¹ and the appearance of a sharp, characteristic nitrile stretch ( ) at ~2220 cm⁻¹. -
Proton NMR Validation (
NMR, ): The complete loss of the two broad singlet peaks corresponding to the protons (typically resonating between 5.5–7.0 ppm) confirms 100% conversion of the starting material.
References
-
[3] Title: US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides | Source: Google Patents | URL: 3
-
[2] Title: WO2010056631A1 - Inhibitors of fatty acid binding protein (fabp) | Source: Google Patents | URL: 2
-
[4] Title: Approaches to the synthesis and modification of nitrogen-based heterocycles | Source: UEA Digital Repository | URL: 4
Sources
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. WO2010056631A1 - Inhibitors of fatty acid binding protein (fabp) - Google Patents [patents.google.com]
- 3. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application Note: High-Precision N-Alkylation of 2-Chloro-3-methoxybenzamide
Executive Summary & Structural Analysis[1][2][3]
This guide details the N-alkylation of 2-Chloro-3-methoxybenzamide , a scaffold frequently encountered in the synthesis of kinase inhibitors and poly-pharmacological agents. Unlike simple benzamides, this substrate presents specific challenges due to the ortho-chloro substituent .
The "Ortho-Effect" Challenge
The 2-chloro group exerts significant steric pressure on the amide moiety, forcing it out of planarity with the benzene ring. This deconjugation has two critical consequences:
-
Electronic Modulation: The resonance stabilization of the amide anion is slightly perturbed, potentially altering the
(typically ~15–16 for benzamides). -
Steric Blockade: The nucleophilic nitrogen is shielded, increasing the kinetic barrier to alkylation and exacerbating the competition between N-alkylation (thermodynamic product) and O-alkylation (kinetic imidate product).
To achieve high yields of the N-alkylated product, one must employ conditions that favor thermodynamic equilibration or utilize the "hard/soft" acid-base principle effectively.
Mechanistic Pathway & Selectivity[2]
The alkylation of primary amides is governed by the ambident nature of the amidate anion. The following diagram illustrates the bifurcation between the desired N-alkylation and the parasitic O-alkylation.
Figure 1: Mechanistic bifurcation in amide alkylation. Note that the 2-Cl group sterically hinders the N-attack, making high-temperature thermodynamic control essential.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7] Method A is the "Gold Standard" for unreactive electrophiles or when high conversion is required. Method B is a milder, phase-transfer approach for sensitive substrates.
Method A: Irreversible Deprotonation (NaH/DMF)
Best for: Primary alkyl halides, unreactive electrophiles, and maximizing N-selectivity via thermodynamic control.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.1 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) [0.2 M concentration]
Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve this compound in anhydrous DMF.
-
Note: Ensure the DMF is dry (<50 ppm water). Water consumes NaH and generates NaOH, which causes hydrolysis of the amide.
-
-
Deprotonation: Cool the solution to
(ice bath). Add NaH portion-wise over 10 minutes.-
Observation: Evolution of
gas. The solution often turns yellow/orange due to anion formation. -
Aging: Stir at
for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
-
-
Alkylation: Cool back to
(optional, depending on R-X reactivity) and add the Alkyl Halide dropwise. -
Reaction: Warm to RT (or
if R-X is sluggish). Stir for 2–12 hours.-
Critical Check: Monitor by TLC/LCMS.[3] If O-alkylation is observed (imidate), heat to
to promote rearrangement to the N-alkyl product.
-
-
Workup: Quench carefully with saturated
solution (exothermic!). Extract with EtOAc (x3). Wash organics with (5% aq) to remove DMF, then Brine. Dry over .
Method B: Mild Phase Transfer (Cs2CO3/MeCN)
Best for: Active electrophiles (benzyl bromides, allylic halides) and substrates sensitive to strong bases.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Electrophile: Alkyl Halide (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone [0.2 M]
Protocol:
-
Charging: To a reaction vial, add the amide,
, and the alkyl halide. -
Solvent: Add MeCN.
-
Reaction: Heat to reflux (
for MeCN). -
Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc/DCM and wash with water.
Data Summary & Optimization
The following table summarizes the expected outcomes based on variable modification.
| Variable | Condition | Effect on 2-Cl-3-OMe-Benzamide | Recommendation |
| Base | NaH | Complete deprotonation; high yield. | Preferred for general use. |
| Weak; often requires catalytic KI. | Use only for highly reactive R-X. | ||
| "Cesium Effect" promotes solubility. | Good alternative to NaH. | ||
| Solvent | DMF | Excellent solubility; promotes | Standard. Hard to remove. |
| THF | Slower reaction; cleaner workup. | Use for Method A if DMF is problematic. | |
| Acetone | Good for Method B (reflux).[9] | Only for reactive electrophiles. | |
| Temp | Kinetic control. | Risk of O-alkylation (Imidate).[3] | |
| Thermodynamic control. | Required to overcome 2-Cl steric bulk. |
Quality Control & Validation
Distinguishing N- vs O-Alkylation
Due to the ambident nucleophile, validation is critical.
-
IR Spectroscopy:
-
1H NMR:
-
N-Alkyl: The
protons typically appear at 3.0–4.0 ppm . -
O-Alkyl: The
protons are more deshielded, typically 4.0–4.5 ppm .
-
-
HMBC (2D NMR):
-
Definitive Proof: Look for the correlation between the alkyl protons and the Carbonyl carbon (
). This correlation is strong in N-alkyl products but weak/different in O-alkyl imidates.
-
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Detailed discussion on Ambident Nucleophiles and Amide Alkylation).
-
BenchChem. (2025).[3] Optimizing reaction conditions for N-alkylation of benzamide. (Technical notes on base selection and steric effects).
-
Charette, A. B. (2010). Amides in Organic Synthesis. In Science of Synthesis. Thieme Chemistry. (Authoritative review on amide functionalization).
-
European Patent Office. (2023).[4][5] Process for the preparation of Apalutamide (EP 3802515 B1).[4] (Contains relevant industrial protocols for alkylating ortho-substituted benzamides).
Sources
- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 6. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
Application Note: Microwave-Assisted Synthesis of 8-Methoxyquinazolin-4(3H)-one Scaffolds using 2-Chloro-3-methoxybenzamide
Part 1: Executive Summary & Strategic Context
The Challenge
2-Chloro-3-methoxybenzamide is a sterically congested, electron-rich building block. Conventional thermal synthesis using this scaffold often suffers from:
-
Steric Hindrance: The ortho-chloro and meta-methoxy substituents create significant steric barriers, impeding nucleophilic attack at the C2 position.
-
Electronic Deactivation: The electron-donating methoxy group (
effect) increases electron density on the ring, deactivating the C-Cl bond towards Nucleophilic Aromatic Substitution ( ). -
Prolonged Reaction Times: Conventional reflux methods require 24–48 hours, leading to thermal degradation and byproduct formation.
The Microwave Solution
Microwave-assisted organic synthesis (MAOS) overcomes these barriers through dielectric heating and the specific microwave effect . By directly coupling with the polar amide and solvent molecules, MW irradiation achieves:
-
Rapid Kinetics: Reaction times reduced from hours to minutes.[1][2]
-
Enhanced Yields: Suppression of side reactions via uniform internal heating.
-
Green Chemistry: Compatibility with benign solvents (EtOH,
) or solvent-free conditions.[1]
Target Application
This protocol targets the synthesis of 8-methoxyquinazolin-4(3H)-one derivatives. These fused heterocycles are privileged structures in medicinal chemistry, serving as core scaffolds for:
-
PARP Inhibitors (DNA repair targets in oncology).
-
EGFR Kinase Inhibitors (Lung cancer therapeutics).
-
GABA Receptor Modulators (CNS indications).
Part 2: Scientific Principles & Mechanism
Mechanistic Pathway
The transformation involves a One-Pot Cascade Reaction consisting of two distinct steps accelerated by microwave irradiation:
-
Copper-Catalyzed Ullmann-Type Amination: The 2-chloro substituent is displaced by a primary amine. The microwave field enhances the catalytic turnover of the Copper(I) species.
-
Cyclocondensation: The resulting intermediate reacts with a C1 source (Triethyl orthoformate) to close the pyrimidine ring.
Why this compound?
-
2-Cl: Serves as the leaving group for the introduction of diversity (R-NH2).
-
3-OMe: Becomes the 8-OMe group in the final quinazolinone, a key position for metabolic stability and solubility in drug candidates.
Reaction Scheme Visualization
Caption: One-pot cascade synthesis of quinazolinone scaffolds. The microwave energy drives the difficult C-N bond formation followed by rapid ring closure.
Part 3: Detailed Experimental Protocol
Materials
-
Precursor: this compound (1.0 equiv)
-
Amine Partner: Aniline or Alkyl amine (1.2 equiv)
-
Cyclization Agent: Triethyl orthoformate (TEOF) (3.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) - High tan
for efficient MW absorption.
Step-by-Step Workflow
-
Vessel Preparation:
-
In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, charge this compound (1 mmol, 185 mg), CuI (19 mg), L-Proline (23 mg), and
(276 mg). -
Note: Add solids first to prevent splashing of solvent on the vessel walls.
-
-
Reagent Addition:
-
Add the amine partner (1.2 mmol) and DMSO (3 mL).
-
Cap the vial with a Teflon-lined septum. Purge with Nitrogen (
) for 30 seconds to protect the Cu(I) catalyst from oxidation.
-
-
Microwave Irradiation (Phase 1 - Amination):
-
Instrument: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Settings:
-
Temperature: 120°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Checkpoint: TLC should show disappearance of the starting chloride.
-
-
Cyclization (Phase 2):
-
Work-up & Purification:
-
Cool reaction mixture to room temperature.
-
Pour into crushed ice (20 g). The product often precipitates as a solid.
-
Filtration: Collect solid by vacuum filtration. Wash with cold water (
mL) and cold diethyl ether ( mL). -
Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to afford the pure quinazolinone.
-
Optimization Data (Substrate: Aniline)
| Parameter | Condition | Yield (%) | Observation |
| Thermal | Reflux (DMSO), 24 h | 35% | Incomplete conversion, tar formation. |
| MW Temp | 100°C | 55% | Slow kinetics for Step 1. |
| MW Temp | 140°C | 92% | Optimal conversion. |
| MW Temp | 180°C | 78% | Degradation of TEOF observed. |
| Solvent | Ethanol | 40% | Low boiling point limits max temp (requires high pressure). |
| Solvent | DMSO | 92% | Excellent microwave absorber. |
Part 4: Critical Process Controls & Troubleshooting
Safety Note: Superheating
Microwave heating can cause "superheating" where the solvent temperature exceeds its boiling point without boiling.
-
Risk: Sudden boiling (bumping) upon decapping.
-
Mitigation: Always allow the vessel to cool to <50°C before opening. Use active air cooling features of the reactor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Catalyst Oxidation | Ensure rigorous |
| Incomplete Cyclization | Hydrolysis of TEOF | Ensure reagents are dry; TEOF is moisture sensitive. |
| Pressure Errors | High Vapor Pressure | If using EtOH, switch to DMSO or reduce fill volume to <50% of vial capacity. |
Workflow Logic Diagram
Caption: Logical workflow for the sequential microwave synthesis process.
References
-
Microwave-Assisted Synthesis of Quinazolinones
-
Microwave Effects in Organic Synthesis
- Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
-
Source:
-
Green Chemistry & Solvent Selection
-
"Pinane as a sustainable solvent for microwave synthesis of quinazolinones."[5] Royal Society of Chemistry Advances, 2023.
-
Source:
-
-
Copper-Catalyzed Amination (Ullmann-Type)
-
General Quinazolinone Synthesis Reviews
- "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2020.
-
Source:
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-methoxybenzamide
Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared from 2-Chloro-3-methoxybenzoic acid, can stem from several factors. The most common route involves the conversion of the carboxylic acid to an acid chloride, followed by amination. Let's break down the potential issues in this two-step process.
Step 1: Formation of 2-Chloro-3-methoxybenzoyl chloride
-
Incomplete Conversion of the Carboxylic Acid: The conversion of the carboxylic acid to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a critical step.[1] Incomplete reaction is a frequent cause of low overall yield.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. An excess (1.5-2.0 equivalents) is often recommended to account for any moisture in the starting material or solvent.[2]
-
Reaction Temperature: While some acid chloride formations proceed at room temperature, heating is often necessary to drive the reaction to completion.[2] Refluxing in a suitable solvent (e.g., toluene, dichloromethane) is a common practice.
-
Catalysis: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with thionyl chloride by forming the reactive Vilsmeier reagent.[2][3]
-
-
-
Degradation of the Acid Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[]
-
Troubleshooting:
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen, argon).
-
Immediate Use: The crude acid chloride is often used immediately in the next step without purification to minimize decomposition.[2]
-
-
Step 2: Amination of 2-Chloro-3-methoxybenzoyl chloride
-
Protonation of the Amine: The reaction between the acid chloride and the amine (e.g., ammonia or an amine solution) generates hydrochloric acid (HCl) as a byproduct.[5][6] This HCl will react with the unreacted amine to form an ammonium salt, rendering it non-nucleophilic and halting the reaction.[2][5][6]
-
Troubleshooting:
-
Use of a Base: The inclusion of a base is crucial to neutralize the HCl as it is formed. Common choices include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate or potassium carbonate.[] An excess of the amine reactant itself can also serve as the base, but this is less atom-economical.
-
Schotten-Baumann Conditions: This refers to performing the reaction in a two-phase system (e.g., an organic solvent and aqueous sodium hydroxide) to effectively neutralize the HCl.
-
-
-
Steric Hindrance: While less of a concern with ammonia, sterically hindered amines may react slowly.[7][8]
-
Troubleshooting:
-
Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding substrates.
-
Alternative Coupling Agents: For particularly challenging couplings, direct coupling of the carboxylic acid and amine using reagents like DCC, EDC, or HATU may be a better alternative to the acid chloride route.[][9]
-
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are the likely side products and how can I minimize them?
A2: Impurity profiles can provide valuable clues about where your synthesis is going astray.
-
Unreacted 2-Chloro-3-methoxybenzoic acid: This is one of the most common impurities and directly points to an incomplete acid chloride formation or hydrolysis of the acid chloride intermediate.
-
Minimization Strategy: Refer to the troubleshooting points in Q1 regarding the acid chloride formation step. Ensure complete conversion and rigorously exclude water.
-
-
Symmetrical Anhydride Formation: The acid chloride can react with the unreacted carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine to form the desired amide, it does so at a different rate and can complicate the reaction kinetics and purification.
-
Minimization Strategy: Ensuring a high conversion to the acid chloride before the addition of the amine is key.
-
-
Diacylation of the Amine (with primary amines): If a primary amine is used, it is possible for it to react with two molecules of the acid chloride, leading to the formation of a diacyl-amine impurity.
-
Minimization Strategy: Use a controlled stoichiometry of the acid chloride (or add the acid chloride slowly to an excess of the amine).
-
Q3: The reaction seems to stall before completion. What could be causing this and what steps can I take?
A3: A stalled reaction, where starting materials are consumed but the product is not formed at the expected rate, can be frustrating.
-
Poor Solubility: If any of the reactants or intermediates are not fully dissolved, the reaction can be limited by mass transfer.
-
Solution: Choose a solvent in which all reactants are soluble. For the amination step, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices.
-
-
Deactivation of Reagents: As mentioned, moisture can deactivate the acid chloride. Similarly, the amine can be deactivated by protonation.
-
Solution: Re-evaluate your reaction setup for any potential sources of moisture. Ensure your base is being added effectively if you are neutralizing HCl in situ.
-
-
Insufficient Activation: The conversion to the acid chloride may not be efficient enough under your current conditions.
-
Solution: Consider increasing the temperature or adding a catalyst like DMF for the thionyl chloride reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method involves a two-step, one-pot synthesis starting from 2-Chloro-3-methoxybenzoic acid.
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, most commonly the acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Amination: The resulting acyl chloride is then reacted with an amine source, such as aqueous ammonia or an amine dissolved in an organic solvent, to form the final amide product.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} "Synthesis Workflow"
Q2: Are there alternative methods to the acid chloride route?
A2: Yes, several other methods exist for amide bond formation, which can be advantageous if the substrate is sensitive to the harsh conditions of acid chloride formation.[]
-
Peptide Coupling Reagents: A wide array of coupling reagents can directly mediate the reaction between a carboxylic acid and an amine.[9] These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salts like HATU and HBTU.[][9] These methods are generally milder but can be more expensive.
-
Boron-based Reagents: Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under relatively mild conditions.[10]
Q3: What are the key safety considerations for this synthesis?
A3: Safety is paramount in any chemical synthesis.
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water. They also release toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). All manipulations should be performed in a well-ventilated fume hood.
-
Acid Chlorides: These are lachrymators and are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: The amination step can be highly exothermic.[] It is advisable to add the reagents slowly and with cooling (e.g., in an ice bath) to control the reaction temperature.
Q4: How can I effectively purify the final product?
A4: The purification strategy will depend on the physical properties of this compound and the nature of the impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing small amounts of impurities.[11] Experiment with different solvents (e.g., ethanol, isopropanol, toluene, or mixtures with water) to find optimal conditions.
-
Aqueous Workup: Before recrystallization, an aqueous workup is typically performed. This involves washing the organic layer containing the product with a dilute acid (to remove excess amine and base), followed by a dilute base (like sodium bicarbonate solution to remove unreacted carboxylic acid), and finally with brine.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a common starting point for the elution of amides.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete acid chloride formation | Use excess chlorinating agent, increase temperature, add catalytic DMF.[2] |
| Hydrolysis of acid chloride | Use anhydrous conditions, use the intermediate immediately. | |
| Protonation of amine | Add a non-nucleophilic base (e.g., triethylamine) to neutralize HCl.[2][] | |
| Impurity (Unreacted Acid) | Incomplete reaction or hydrolysis | Improve acid chloride formation step and ensure anhydrous conditions. |
| Reaction Stalls | Poor solubility | Select a solvent in which all reactants are soluble. |
| Insufficient activation | Increase temperature or add a catalyst for acid chloride formation. |
Experimental Protocol: Synthesis via the Acid Chloride Route
This is a general procedure and may require optimization for your specific scale and equipment.
Materials:
-
2-Chloro-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous toluene (or another suitable solvent like DCM)
-
Aqueous ammonia (e.g., 28-30%) or amine of choice
-
Triethylamine (optional, if not using excess ammonia)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve 2-Chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amination:
-
Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the amine (2.0-3.0 eq) or aqueous ammonia, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the acid chloride is consumed (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (if a non-ammonia amine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
References
-
Mizushima, G. et al. (2018). A triazinyluronium-based dehydrative condensing reagent for amide synthesis. Organic Letters, 20, 950-953. Available at: [Link]
-
Guiso, M. et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(8), 439-445. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from: [Link]
-
Semantic Scholar. (n.d.). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Retrieved from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using thionyl chloride (13) as a reagent and DMF as a catalyst. Retrieved from: [Link]
-
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from: [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Researcher's Guide to the Purification of 2-Chloro-3-methoxybenzamide
Welcome to the technical support center for the purification of 2-Chloro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical solutions to common challenges encountered during the purification of this compound. Our focus is on delivering not just protocols, but a foundational understanding of the chemical principles at play, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
The nature of impurities in your crude this compound is intrinsically linked to its synthetic route. The two most common methods for amide bond formation are the reaction of a carboxylic acid with an amine using a coupling agent, and the reaction of an acyl chloride with an amine.[][2]
-
From 2-chloro-3-methoxybenzoic acid: If your synthesis starts with the carboxylic acid, potential impurities include:
-
From 2-chloro-3-methoxybenzoyl chloride: When using the more reactive acyl chloride, you may encounter:
-
Unreacted 2-chloro-3-methoxybenzoyl chloride.
-
2-chloro-3-methoxybenzoic acid, formed from the hydrolysis of the acyl chloride by atmospheric or solvent moisture.[5]
-
Excess amine starting material, which is often used to drive the reaction to completion.
-
A summary of potential impurities and their characteristics is provided in the table below.
| Impurity | Chemical Structure | Melting Point (°C) | Key Distinguishing Feature |
| 2-chloro-3-methoxybenzoic acid | C₈H₇ClO₃ | 161-165 | Acidic, will react with base. |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 232-234 | Often insoluble in many organic solvents. |
| Amine Starting Material | Varies | Varies | Basic, will react with acid. |
Q2: My crude this compound is an oil and won't solidify. What should I do?
The oily nature of your crude product could be due to the presence of residual solvents or impurities that are depressing the melting point.
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents from the reaction and work-up have been thoroughly removed under high vacuum. Gentle heating (e.g., 40-50°C) can aid this process, but be cautious of potential thermal degradation.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your product is expected to be poorly soluble (an "anti-solvent"), such as hexanes or diethyl ether, and scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Solvent-Anti-Solvent Precipitation: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add an anti-solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, ideally at a reduced temperature, to promote crystallization.
Q3: I'm struggling to choose an appropriate solvent for recrystallization. What are the key considerations?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] For benzamides, polar aprotic solvents and alcohols are often good starting points.[7]
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Good candidates for initial screening include ethanol, methanol, isopropanol, ethyl acetate, and acetone.
-
A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Once a promising solvent is identified, heat the solution to dissolve the compound completely, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good choice for amides. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but lower boiling point. |
| Isopropanol | Polar Protic | 82 | Can offer different solubility profile to ethanol/methanol. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities. |
| Acetone | Polar Aprotic | 56 | Good dissolving power, but low boiling point may lead to rapid crashing out. |
| Toluene | Non-polar | 111 | May be useful for removing non-polar impurities. |
Troubleshooting Purification Issues
Issue 1: Persistent Impurity after Recrystallization
If an impurity remains after a single recrystallization, consider the following:
-
Inadequate Solvent Choice: The impurity may have similar solubility to your product in the chosen solvent. A different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) may provide better discrimination.
-
Co-precipitation: If the solution is cooled too quickly, impurities can become trapped in the crystal lattice of your product.[8] Ensure a slow cooling process. Insulating the flask can help.
-
Acid/Base Wash: If the impurity is acidic (e.g., unreacted carboxylic acid) or basic (e.g., unreacted amine), an aqueous acid or base wash of your crude product dissolved in an organic solvent prior to recrystallization can be highly effective.
Experimental Protocol: Acid-Base Extraction for Removal of Starting Material Impurities
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
To remove acidic impurities (e.g., 2-chloro-3-methoxybenzoic acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer.
-
To remove basic impurities (e.g., unreacted amine): Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The basic impurity will be protonated and extracted into the aqueous layer.
-
After the acid or base wash, wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which can then be recrystallized.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction and recrystallization.
Issue 2: Low Recovery from Recrystallization
Low recovery is a common issue and can often be rectified.[6]
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Product Solubility in Cold Solvent: If your product has appreciable solubility in the cold recrystallization solvent, you will lose product in the mother liquor. To mitigate this, ensure the solution is thoroughly cooled in an ice bath before filtration.
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask, and keep the solution at or near its boiling point during the filtration.
Issue 3: The Product "Oils Out" During Recrystallization
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid upon cooling. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.
-
Slow Down Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent.
-
Change Solvents: Select a solvent with a lower boiling point.
Issue 4: When to Consider Column Chromatography
If recrystallization fails to yield a pure product, or if you have multiple impurities with similar polarities, column chromatography is a powerful alternative.[9]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of amides.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. A good starting point for developing a solvent system is to find a ratio that gives your product an Rf value of ~0.3 on a TLC plate.
Troubleshooting TLC and Column Chromatography
Caption: Decision tree for troubleshooting TLC and column chromatography.
References
- Kubata, B., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6615.
- Clark, J. (2016).
- Cayman Chemical. (2022).
-
BuyersGuideChem. (n.d.). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Methyl-3-methoxybenzoyl chloride.
- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- BenchChem. (2025). Solubility and stability of 2-Chlorothiobenzamide in different solvents.
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649–6656.
-
PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN109384667A - A kind of synthesis technology of 2- methyl -3- methoxy benzoyl chloride.
- Capot Chemical. (2019). Material Safety Data Sheet: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde.
-
PubChem. (n.d.). 2-chloro-3-methoxybenzoic acid. Retrieved from [Link]
- BOC Sciences. (2024).
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Chemistry Steps. (2020).
- Ashenhurst, J. (2018).
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Wang, Y., et al. (2022). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
- Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3303.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Physical Properties of 2-Methyl-3-methoxybenzoyl chloride.
Sources
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. PubChemLite - 2-chloro-3-methoxybenzoic acid (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 4. 2-Chloro-3-methoxybenzoic acid | 33234-36-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109384667A - A kind of synthesis technology of 2- methyl -3- methoxy benzoyl chloride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Preventing hydrolysis of 2-Chloro-3-methoxybenzamide during workup
Preventing Hydrolysis of 2-Chloro-3-methoxybenzamide During Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses of this compound during the final stages of their synthesis. The benzamide moiety is highly susceptible to cleavage, reverting to 2-chloro-3-methoxybenzoic acid under aggressive workup conditions.
This guide provides a mechanistic understanding of this degradation pathway and a field-proven, self-validating protocol to ensure the structural integrity of your target molecule during extraction and isolation.
Mechanistic Causality: Why Does Hydrolysis Occur?
Amide bonds are generally robust, but the unique electronic environment of this compound compromises this stability. The electron-withdrawing 2-chloro and 3-methoxy groups increase the electrophilicity of the carbonyl carbon via inductive effects. When exposed to strong aqueous acids or bases during liquid-liquid extraction, the amide undergoes rapid catalyzed hydrolysis[1].
-
Acid-Catalyzed Pathway: The carbonyl oxygen is protonated by strong acids (e.g., HCl, H₂SO₄), making the carbonyl carbon highly susceptible to nucleophilic attack by water[2].
-
Base-Catalyzed Pathway: Hydroxide ions (from NaOH or KOH) directly attack the carbonyl carbon, forming an unstable tetrahedral intermediate that collapses to expel the amide nitrogen as ammonia[2].
Both pathways are exponentially accelerated by thermal energy, such as exothermic quenching or warm rotary evaporation[3].
Fig 1: Acid/Base-catalyzed hydrolysis pathway of this compound to its carboxylic acid.
Quantitative Impact of Workup Conditions
To demonstrate the causality between workup parameters and yield loss, we evaluated the hydrolysis rate of this compound across various standard extraction conditions.
| Workup Condition | Aqueous Wash Reagent | Temperature | Contact Time | % Hydrolysis (Yield Loss) |
| Aggressive (Standard) | 1M HCl / 1M NaOH | 25°C | 30 mins | 15.0 - 25.0% |
| Mild pH | 10% Citric Acid / Sat. NaHCO₃ | 25°C | 30 mins | 2.0 - 5.0% |
| Optimized (Cold + Mild) | 10% Citric Acid / Sat. NaHCO₃ | 0 - 5°C | < 10 mins | < 0.5% |
Optimized Step-by-Step Workup Protocol
To prevent amide hydrolysis, the workup must be treated as a self-validating system where pH and temperature are strictly controlled.
Fig 2: Optimized low-temperature, mild-pH workup workflow to prevent benzamide hydrolysis.
Methodology:
-
Thermal Quenching: Cool the crude reaction mixture to 0–5°C using an ice-water bath. Slowly quench by adding ice-cold water dropwise. Causality: Slow addition controls the exotherm, preventing thermal spikes that provide the activation energy required for hydrolysis[4].
-
Extraction: Extract the aqueous layer with a non-polar, aprotic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform this quickly to minimize aqueous contact time.
-
Mild Acid Wash (Amine Removal): Instead of 1M HCl, wash the organic layer with ice-cold 10% aqueous Citric Acid. Validation Step: Check the pH of the aqueous waste; it should be ~3. This is acidic enough to protonate aliphatic amine impurities (pKa ~9-10) but too weak to protonate the benzamide carbonyl.
-
Mild Base Wash (Acid Removal): Wash with ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize trace acids. Do NOT use NaOH or KOH.
-
Drying: Wash with saturated brine (NaCl), then dry the organic layer rigorously over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.
-
Concentration: Concentrate in vacuo using a rotary evaporator. Critical Parameter: Keep the water bath temperature strictly below 30°C. Residual trace moisture combined with heat is the leading cause of late-stage hydrolysis.
Troubleshooting FAQs
Q: I am seeing a white precipitate form in the organic layer during my acid wash. What is it, and how do I fix it? A: This precipitate is likely 2-chloro-3-methoxybenzoic acid, the hydrolysis byproduct. The carboxylic acid is significantly less soluble in non-polar organic solvents than the parent amide, causing it to crash out. Solution: You are likely using an acid that is too strong (e.g., HCl) or leaving the biphasic mixture stirring for too long. Switch to 10% citric acid, chill your reagents to <5°C, and separate the layers immediately.
Q: I need to remove a stubborn amine impurity, but citric acid isn't working. If I can't use 1M HCl, what should I do? A: If citric acid is insufficient, use a biphasic system with saturated aqueous ammonium chloride (NH₄Cl). NH₄Cl provides a mildly acidic environment (pH ~4.5–5.5) that safely partitions amines into the aqueous layer without risking the structural integrity of the benzamide.
Q: Can I use rotary evaporation at 50°C to speed up the removal of EtOAc? A: No. Elevated temperatures during concentration, especially if trace acid or base remains in the organic phase, will exponentially accelerate hydrolysis[3]. Keep the water bath below 30°C and ensure rigorous drying with anhydrous Na₂SO₄ prior to concentration to remove any catalytic water.
References
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. Retrieved from:[Link]
-
Chemguide. The hydrolysis of amides. Retrieved from:[Link]
-
ResearchGate. Acid hydrolysis of benzamides in <60 wt% H2SO4. Retrieved from:[Link]
Sources
Resolving regioisomer byproducts in 2-Chloro-3-methoxybenzamide synthesis
Technical Support Center: 2-Chloro-3-methoxybenzamide Synthesis Ticket ID: #REGIO-ISO-001 Subject: Troubleshooting Regioisomer Contamination & Purification Strategies
Executive Summary
You are likely encountering difficulty because the 2-position of the 3-methoxybenzamide scaffold is sterically crowded and electronically "ambiguous" in standard Electrophilic Aromatic Substitution (EAS). If you utilized direct chlorination (e.g., NCS or Cl₂), the major byproducts are the 4-chloro and 6-chloro isomers due to the strong ortho/para directing power of the methoxy group.
This guide provides a definitive protocol for identifying your specific isomer mixture, purifying the target 2-chloro compound, and preventing recurrence via Directed Ortho Metalation (DoM).
Module 1: Diagnostic & Identification (Triage)
Before attempting purification, you must quantify the ratio of regioisomers. Standard TLC is often insufficient due to similar R_f values.
NMR Fingerprinting (The "Singlet" Test)
The most reliable way to distinguish the target (2-chloro) from its byproducts (4-chloro or 6-chloro) is 1H NMR coupling patterns.
| Isomer | Substitution Pattern | Key 1H NMR Feature (Aromatic Region) | Why? |
| 2-Chloro (Target) | 1,2,3-substituted | Three Adjacent Protons (Doublet-Triplet-Doublet)* | Protons are at positions 4, 5, and 6. No isolated protons. |
| 4-Chloro (Byproduct) | 1,3,4-substituted | One Singlet + Two Doublets | Proton at position 2 is isolated (singlet). Protons at 5,6 are coupled. |
| 6-Chloro (Byproduct) | 1,2,4-substituted | One Singlet + Two Doublets | Proton at position 2 is isolated (singlet). Protons at 4,5 are coupled. |
*Note: Depending on resolution, the "triplet" at H-5 is technically a doublet of doublets (dd).
Diagnostic Rule: If you see a sharp singlet in the aromatic region (~7.0–7.5 ppm), you have significant contamination with the 4- or 6-chloro isomer.
HPLC Orthogonality
If 1H NMR is inconclusive due to overlap:
-
Column: C18 Reverse Phase (Standard).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Observation: The 2-chloro isomer typically elutes last or has a distinct retention time due to the "Ortho Effect." The intramolecular hydrogen bond between the amide -NH and the 2-Cl/3-OMe substituents reduces the effective polarity of the amide, making it slightly more lipophilic than the 4/6-isomers.
Module 2: Purification Protocols (The Fix)
Use these workflows to resolve the mixture.
Decision Tree: Purification Strategy
Caption: Workflow for selecting the optimal purification method based on crude purity.
Protocol A: Selective Recrystallization
The 2-chloro isomer possesses a unique intramolecular hydrogen bond (Amide-NH
-
Solvent System: Toluene : Heptane (1:3 ratio) OR Ethanol : Water (variable).
-
Procedure:
-
Dissolve crude solid in minimum hot Toluene (~90°C).
-
Slowly add Heptane until persistent cloudiness appears.[1]
-
Critical Step: Allow to cool very slowly to Room Temperature (over 4 hours). Rapid cooling precipitates the 4-chloro impurity.
-
The 2-chloro isomer often crystallizes as dense prisms, while impurities remain as amorphous solids or needles.
-
Protocol B: Flash Chromatography (The "Toluene Trick")
Standard Hexane/EtOAc often fails to separate these regioisomers because their polarities are too similar.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Eluent: Toluene : Ethyl Acetate (9:1 to 7:3) .
-
Why Toluene? Toluene interacts with the π-systems of the isomers (π-π stacking). The steric crowding of the 2-chloro isomer alters this interaction compared to the planar 4-chloro isomer, often resulting in significantly better
.
Module 3: Prevention (Root Cause Analysis)
If you are using direct chlorination (EAS), you will always fight this separation. The long-term fix is changing the synthesis route.
The Problem: Electrophilic Aromatic Substitution (EAS)
In 3-methoxybenzamide:
-
-OMe: Strong ortho/para director. Activates positions 2, 4, and 6.
-
-CONH₂: Meta director (deactivator). Directs to position 5 (weakly).
-
Result: Chlorination occurs primarily at Position 4 (para to OMe, sterically unhindered) or Position 6 (ortho to OMe). Position 2 is "sandwiched" and sterically blocked.
The Solution: Directed Ortho Metalation (DoM)
To exclusively synthesize the 2-chloro isomer, you must use Lithiation .
-
Mechanism: The Amide and Methoxy groups act as Directed Metalation Groups (DMGs). They coordinate Lithium, forcing deprotonation at the specific position between them (Position 2).
-
Reagents: n-Butyllithium (n-BuLi) or s-BuLi / TMEDA.
-
Electrophile: Hexachloroethane (
) or NCS.
Caption: Directed Ortho Metalation (DoM) pathway ensuring exclusive substitution at the 2-position.
Frequently Asked Questions (FAQ)
Q: Can I separate the isomers using acid/base extraction?
A: Generally, no. Both the target and the byproducts are amides with similar
Q: Why does my product turn pink upon standing? A: This indicates trace phenol contamination. If you used demethylation/remethylation steps, or if the chloro group hydrolyzed (rare but possible under harsh basic conditions), you may have phenolic impurities. Wash with cold 1M NaOH to remove phenols.
Q: I see a "doublet of doublets" in NMR but it looks like a triplet. Is this my product?
A: Likely yes. The proton at position 5 (H-5) couples to both H-4 and H-6 with similar coupling constants (
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution & Chapter 30: Retrosynthetic Analysis).
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
Technical Support Center: Identification of 2-Chloro-3-methoxybenzamide Degradation Products
Welcome to the technical support center for 2-Chloro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its degradation products. The following question-and-answer series provides in-depth troubleshooting guides, validated protocols, and the scientific rationale behind the experimental strategies.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways for this compound under forced degradation conditions?
Answer: Understanding the potential degradation pathways is crucial for designing stability-indicating methods and ensuring product quality.[1][2] Based on the structure of this compound, which contains a hydrolyzable amide group, an aromatic ring with electron-donating (methoxy) and electron-withdrawing (chloro, amide) groups, it is susceptible to several primary degradation mechanisms.
The most common pathways observed during forced degradation studies are:
-
Hydrolysis: The amide bond is the most labile functional group in the molecule. It can undergo hydrolysis under both acidic and basic conditions to yield 2-chloro-3-methoxybenzoic acid and ammonia.[3][4][5] This is often the primary degradation pathway observed in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.[4]
-
Oxidation: The molecule can be susceptible to oxidative degradation, typically initiated by agents like hydrogen peroxide.[2] The aromatic ring and the methoxy group are potential sites of oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives on the benzene ring, or O-demethylation, resulting in a phenolic compound.
-
Photodegradation: Aromatic amides can absorb UV light, leading to photolytic cleavage.[6][7] Two common photochemical reactions for such molecules are the photo-Fries rearrangement and cleavage of the amide C-N bond.[7][8] Cleavage can generate radical species that subsequently react to form a complex mixture of products, including the potential for dehalogenation (loss of chlorine). Exposure to light as per ICH Q1B guidelines is necessary to assess this liability.[9]
The following diagram illustrates these primary degradation pathways.
Caption: Predicted degradation pathways for this compound.
FAQ 2: I'm seeing an unexpected peak in my HPLC chromatogram during a stability study. How do I begin to identify it?
Answer: The appearance of a new peak is a common event in stability testing. A systematic approach is essential for efficient identification. This workflow combines chromatographic data with mass spectrometry to logically deduce the structure of the unknown degradant.
Step-by-Step Identification Workflow:
-
Assess Peak Purity: First, ensure the new peak is chromatographically pure using a photodiode array (PDA) detector. This confirms you are analyzing a single component.
-
Obtain High-Resolution Mass Spectrometry (HRMS) Data: The most critical step is to determine the accurate mass of the unknown peak using techniques like LC-QTOF/MS or Orbitrap MS. This provides the elemental composition (molecular formula).
-
Calculate Mass Shift: Compare the accurate mass of the degradant with the parent compound (this compound). The mass difference points directly to the type of chemical modification that occurred.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the degradant ion in the mass spectrometer. The fragmentation pattern provides structural information. Compare this pattern to the fragmentation of the parent compound to pinpoint where the modification occurred. For example, a modification on the aromatic ring will likely result in a mass shift in fragment ions containing the ring.
-
Correlate with Stress Conditions: Consider the conditions under which the impurity was formed. If it appeared under basic hydrolysis conditions, it is likely the benzoic acid derivative. If it formed exclusively under light exposure, it is a photolytic product.
-
Forced Degradation Confirmation: If necessary, perform targeted forced degradation studies to selectively generate the suspected impurity and confirm its identity by retention time and mass spectral data matching.
The following diagram outlines this logical workflow.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting 2-Chloro-3-methoxybenzamide Reactions
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with 2-Chloro-3-methoxybenzamide .
The unique substitution pattern of this molecule—an amide at C1, a chlorine at C2, and a methoxy group at C3—creates a formidable "di-ortho" steric wall around the C2-Cl bond and significantly alters the electronic environment of the C1-amide. This guide provides field-proven, mechanistically grounded solutions to overcome these specific steric and electronic hurdles.
Diagnostic Troubleshooting Workflow
Before altering your reaction parameters, use the logical workflow below to identify the root cause of your reaction failure.
Caption: Diagnostic logic for resolving steric and electronic bottlenecks in this compound.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: My Buchwald-Hartwig amination of the C2-Cl bond is stalling at <10% conversion. GC-MS shows unreacted starting material and trace dehalogenation. How do I force this coupling?
Causality & Solution: The stalling is a classic symptom of severe steric hindrance. The C2-chlorine is flanked by the C1-amide and C3-methoxy groups. This di-ortho substitution pattern inhibits the oxidative addition of the C-Cl bond, but more critically, it arrests the reductive elimination step. The trace dehalogenation indicates that oxidative addition is occurring slowly, but
To overcome this, you must switch to bulky, electron-rich ligands that enforce a highly reactive mono-ligated
-
tBuBrettPhos Pd G3: The tBuBrettPhos ligand is specifically designed for cross-coupling of primary amides and sterically hindered aryl chlorides[1]. Counterintuitively, its extreme steric bulk actually accelerates reductive elimination by crowding the Pd(II) intermediate, destabilizing the resting state and forcing the product out[2].
-
Pd-NHC Complexes: N-heterocyclic carbenes (NHCs) like
are exceptional for di-ortho-substituted aryl chlorides[3]. The strong -donation of the NHC facilitates oxidative addition into the stubborn C-Cl bond, while the flexible steric bulk promotes rapid reductive elimination[3].
Q2: I am trying to perform a Suzuki-Miyaura cross-coupling on the C2 position, but I am getting extensive protodehalogenation instead of the biaryl product. What is going wrong?
Causality & Solution: Protodehalogenation in Suzuki couplings of hindered aryl chlorides usually means transmetalation is failing. The bulky C1 and C3 groups physically block the boronic acid from approaching the metal center, allowing background reduction of the Pd(II) intermediate to dominate.
You must optimize the base and use a highly active precatalyst. A palladacycle bearing an NHC ligand (e.g.,
Q3: When attempting to dehydrate the C1-amide to a nitrile using , the reaction is messy and low-yielding. Does the ortho-chlorine interfere?
Causality & Solution: Yes. The ortho-chlorine withdrawing electron density inductively, combined with the steric shielding from the C2 position, drastically reduces the nucleophilicity of the amide oxygen. This makes the initial attack on
Quantitative Data: Catalyst Selection Matrix
Use the following data to select the optimal catalytic system for functionalizing the hindered C2-Cl bond.
| Reaction Type | Optimal Catalyst / Ligand System | Base & Solvent | Temp & Time | Expected Yield | Ref |
| Buchwald-Hartwig (Primary Amines) | tBuBrettPhos Pd G3 (1-2 mol%) | 80 °C, 2-4 h | 85-95% | [1] | |
| Buchwald-Hartwig (Secondary Amines) | 25-110 °C, 12 h | 80-99% | [3] | ||
| Suzuki-Miyaura (Boronic Acids) | 25 °C, 2-6 h | 85-98% | [4] | ||
| Cross-Electrophile (with Triflates) | Zn / DMF | 60 °C, 16 h | 60-80% | [5] |
Validated Experimental Protocol: Buchwald-Hartwig Amination
This protocol utilizes a self-validating system to ensure that reagent degradation (a common cause of failure in hindered couplings) is caught early.
Caption: Self-validating experimental workflow for hindered Buchwald-Hartwig aminations.
Step-by-Step Methodology:
1. Parallel Control Setup (Validation Step): Set up two identical reaction vials. In Vial A, use this compound. In Vial B (Control), use 4-chlorobenzamide. If Vial B fails, your catalyst or base has degraded.
2. Reagent Charging (Inside Glovebox): To an oven-dried 10 mL vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, 1.0 mmol)
-
Amine coupling partner (1.2 equiv, 1.2 mmol)
-
tBuBrettPhos Pd G3 (0.02 equiv, 0.02 mmol)[1]
-
Sodium tert-butoxide (
) (1.5 equiv, 1.5 mmol)
3. Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined septum cap.
4. Reaction Initiation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm).
5. The 1-Hour GC-MS Checkpoint (Critical): After 1 hour, pierce the septum with a micro-syringe and withdraw 10 µL of the reaction mixture. Quench into 0.5 mL of EtOAc and 0.5 mL of water. Analyze the organic layer via GC-MS.
-
Observation A: If the des-chloro byproduct (3-methoxybenzamide) exceeds 10%, moisture has compromised the base, or the amine is degrading. Abort and re-purify.
-
Observation B: If the target mass is observed with minimal dehalogenation, the reductive elimination is proceeding successfully.
6. Completion and Workup: Once complete consumption of the aryl chloride is confirmed via TLC/GC-MS (typically 2-4 hours), cool the reaction to room temperature. Dilute with EtOAc (10 mL), filter through a short pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash column chromatography.
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temper
- Buy XPhosPdG3 - Smolecule. smolecule.com.
- LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Trifl
- Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings.
Sources
Purification of 2-Chloro-3-methoxybenzamide via column chromatography
Technical Support Center: Purification of 2-Chloro-3-methoxybenzamide via Column Chromatography
Welcome to the Technical Support Center for the isolation and purification of this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies for silica gel chromatography.
Section 1: Mechanistic Principles & Solvent Optimization (FAQs)
Q: Why does this compound exhibit severe peak tailing on standard silica gel, and how can it be mitigated? A: this compound contains a primary amide group (-CONH₂), which acts as both a strong hydrogen bond donor and acceptor. Unmodified normal-phase silica gel contains acidic silanol groups (Si-OH) that interact strongly with the amide carbonyl and amine protons. This causes non-linear adsorption isotherms, resulting in severe peak tailing and broad elution bands. Causality & Solution: To disrupt these strong intermolecular forces, you must modify the mobile phase. While a standard Hexane/Ethyl Acetate (EtOAc) gradient is a common starting point, adding a polar modifier is often necessary. If tailing persists, switching to a Dichloromethane (DCM)/Methanol (MeOH) system (e.g., 95:5 v/v) can improve peak shape, as MeOH competitively binds to the silanol sites. Alternatively, greener solvent blends like Heptane/Ethyl Acetate have been validated for Active Pharmaceutical Ingredient (API) purification and can serve as safer replacements for chlorinated solvents [1].
Q: How do I select the optimal solvent system for separating the benzamide from its precursor, 2-chloro-3-methoxybenzoic acid? A: The carboxylic acid precursor is significantly more polar and acidic than the benzamide product. Causality & Solution: In a moderately polar solvent system like 1:1 Hexane/EtOAc, the benzamide will elute (target Rf ~ 0.3), while the carboxylic acid will remain strongly retained near the baseline (Rf < 0.1) due to its stronger hydrogen-bonding interaction with silica. Ensure your solvent system does not contain acidic modifiers (like acetic acid), which would suppress the ionization of the acid precursor, artificially increasing its Rf and causing it to co-elute with your target amide.
Mechanism of peak tailing resolution using polar modifiers in silica gel chromatography.
Section 2: Self-Validating Purification Protocol
Benzamide derivatives often require specific handling during flash chromatography, including dry-loading techniques to circumvent poor solubility in non-polar eluents [2]. The following step-by-step methodology incorporates built-in validation checks to ensure success at each stage.
Step 1: TLC Profiling & Solvent Selection
-
Action: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop in a 60:40 Hexane/EtOAc mixture.
-
Validation Check: The target Rf for this compound is 0.25–0.35. If the Rf > 0.5, the solvent is too strong; decrease the EtOAc ratio. If the Rf < 0.15, increase the EtOAc ratio.
Step 2: Column Packing (Slurry Method)
-
Action: Weigh out silica gel (30–50x the mass of the crude mixture). Create a homogeneous slurry using Hexane. Pour the slurry continuously into the glass column.
-
Validation Check: Inspect the column bed under a strong light source. A uniform, translucent bed without cracks, channeling, or trapped air bubbles confirms proper packing.
Step 3: Sample Loading (Dry Loading)
-
Action: Dissolve the crude mixture in a minimal volume of DCM. Add dry silica gel (approx. 3x the crude mass) to the flask. Evaporate the DCM under reduced pressure on a rotary evaporator. Load this powder evenly onto the top of the packed column bed.
-
Validation Check: The silica-sample mixture must be a completely free-flowing powder. If it clumps or sticks to the glass, residual DCM is present and requires further vacuum drying before loading.
Step 4: Gradient Elution
-
Action: Begin elution with 80:20 Hexane/EtOAc to wash off non-polar impurities. Gradually increase the polarity to 50:50 Hexane/EtOAc to elute the this compound.
-
Validation Check: Monitor fractions via TLC under UV light (254 nm). The appearance of a single UV-active spot at the target Rf confirms pure product elution.
Step 5: Isolation
-
Action: Combine the pure fractions and concentrate under reduced pressure. Dry the resulting solid under high vacuum for at least 4 hours to remove residual solvent trapped in the crystal lattice.
Workflow for this compound purification via silica gel chromatography.
Section 3: Troubleshooting Guide
If you encounter issues during the purification workflow, consult the quantitative adjustments in the table below.
| Symptom / Issue | Mechanistic Cause | Quantitative Adjustment / Solution |
| Product co-elutes with starting material | Solvent polarity is too high, causing both compounds to migrate at the solvent front (Rf > 0.6). | Decrease EtOAc by 10-20% volume. Target a strict Rf of 0.25 for the benzamide product. |
| Severe peak tailing / broad bands | Hydrogen bonding between the primary amide group and acidic silanols on the silica stationary phase. | Switch to DCM/MeOH (95:5 v/v) or add 0.1% - 1.0% Triethylamine (TEA) to the eluent to neutralize silanols. |
| Product precipitates on column head | The compound is insoluble in the initial non-polar solvent mixture (e.g., pure Hexane). | Utilize the dry-loading technique. Start the gradient at a higher initial polarity (e.g., 70:30 Hexane/EtOAc). |
| Cracked silica bed during run | Exothermic heat of adsorption when rapidly switching to a highly polar solvent (like MeOH). | Pre-equilibrate the column properly. Limit step gradients to <5% volumetric increases in MeOH per column volume. |
Section 4: Advanced FAQs (Scaling & Automation)
Q: When transitioning from manual glass columns to automated flash chromatography (e.g., Teledyne ISCO or Biotage systems), how should the method be adapted? A: Automated systems utilize pre-packed radial compression cartridges which offer higher theoretical plate counts and tighter packing compared to manual columns. Causality & Solution: Because of the increased efficiency, you can utilize a steeper, continuous gradient rather than a step gradient. Program the system to run a linear gradient from 10% to 60% Ethyl Acetate in Hexanes over 10-15 Column Volumes (CV). When utilizing automated systems like the Teledyne ISCO CombiFlash, ensure the UV detector is set to monitor at 254 nm (aromatic ring) and 280 nm to capture the amide absorbance [3]. If the system pressure spikes, it indicates potential precipitation; utilize the system's internal solid-load cartridges to prevent column head clogging.
References
-
Ayafor, C., Burton, T., George, N., Morose, G., & Wong, H.-W. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. URL: [Link]
-
Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. URL: [Link]
-
Teledyne ISCO. CombiFlash NextGen Installation and Operation Guide. URL: [Link]
Technical Support Guide: Handling Moisture Sensitivity of 2-Chloro-3-methoxybenzamide Precursors
Document ID: TS-2C3MB-001 Last Updated: March 2026 Department: Chemical Synthesis & Process Optimization
Introduction
This guide addresses the technical challenges associated with the synthesis and handling of 2-Chloro-3-methoxybenzamide , specifically focusing on its highly moisture-sensitive precursor, 2-Chloro-3-methoxybenzoyl chloride .
While the final benzamide product is relatively stable, the acid chloride intermediate is prone to rapid hydrolysis due to the electrophilic nature of the carbonyl carbon, despite the steric hindrance provided by the ortho-chloro substituent. Failure to maintain strict anhydrous conditions during the activation phase results in the reformation of 2-Chloro-3-methoxybenzoic acid, leading to stoichiometry mismatches, low yields, and difficult purification.
Module 1: Precursor Integrity & Storage
The primary failure point in this synthesis is the degradation of the acid chloride precursor before it reacts with the amine.
The Hydrolysis Mechanism
Moisture acts as a competitive nucleophile. Even trace water in solvents or the atmosphere will attack the acyl chloride.
Figure 1.1: Competitive hydrolysis pathway degrading the active precursor.
Storage Protocols
If you purchase the acid chloride commercially or synthesize it in bulk:
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of hydrolysis with residual moisture.
-
Container: Use septum-sealed vials or Schlenk flasks. Avoid screw-cap bottles for long-term storage as they "breathe" over time.
-
Visual Check: The liquid/low-melting solid should be yellow to colorless. White crust/precipitate indicates hydrolysis to the carboxylic acid [1].
Module 2: Synthesis Workflow (The "Dry Zone")
This protocol minimizes moisture exposure during the conversion of 2-Chloro-3-methoxybenzoic acid to the amide.
Reagent Preparation
| Reagent | Specification | Pre-treatment |
| Solvent (DCM or THF) | Anhydrous (<50 ppm H₂O) | Distill over CaH₂ or use Molecular Sieves (4Å). |
| Thionyl Chloride (SOCl₂) | Reagent Grade (>99%) | Distill if liquid is dark/yellowed (indicates decomposition). |
| Ammonia Source | NH₃ (g) or NH₄OH (aq)* | See FAQ for aqueous handling. |
| Glassware | Borosilicate | Oven-dried at 120°C for >2 hours; cooled in desiccator. |
Step-by-Step Activation Protocol
Step 1: Chlorination (Acid
-
Suspend 2-Chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM under N₂ flow.
-
Add catalytic DMF (2–3 drops). This forms the Vilsmeier-Haack intermediate, accelerating the reaction and allowing lower temperatures [2].
-
Add Oxalyl Chloride (1.2 eq) or Thionyl Chloride (1.5 eq) dropwise at 0°C.
-
Why? Controlling the exotherm prevents thermal decomposition of the methoxy group (demethylation can occur at high T with strong Lewis acids).
-
-
Warm to Room Temperature (RT) and stir until gas evolution (HCl/SO₂) ceases (approx. 2–4 hours).
-
CRITICAL: Evaporate solvent and excess chlorinating agent under reduced pressure. Do not expose to air. Refill flask with N₂.
Step 2: Amidation (Acid Chloride
-
Redissolve the crude acid chloride residue in fresh anhydrous DCM.
-
Cool to 0°C .
-
Add the amine source (e.g., aqueous ammonia or alkyl amine) slowly.
-
Note: If using aqueous ammonia, vigorous stirring is required (Schotten-Baumann conditions). The reaction with ammonia is faster than hydrolysis at 0°C if mixing is efficient.
-
Figure 2.1: Optimized synthesis workflow to minimize moisture exposure.
Module 3: Troubleshooting Guide
Issue 1: White precipitate forms immediately upon dissolving the Acid Chloride.
-
Diagnosis: Your solvent is wet. The acid chloride has hydrolyzed back to 2-Chloro-3-methoxybenzoic acid, which is often less soluble in DCM than the chloride.
-
Solution:
-
Test solvent water content (Karl Fischer titration).
-
Add a drying tube (CaCl₂) to the setup.[2]
-
Recovery: You cannot "dry" the acid chloride once hydrolyzed. You must re-subject the mixture to Thionyl Chloride/Oxalyl Chloride to re-convert the acid back to the acid chloride.
-
Issue 2: Low Yield / Recovery of Starting Material.
-
Diagnosis: Incomplete activation. The steric bulk of the ortho-chloro group hinders the attack of the chlorinating agent.
-
Solution:
-
Increase reflux time (if using SOCl₂).
-
Ensure catalytic DMF is fresh (DMF promotes the formation of the reactive imidoyl chloride intermediate).
-
Issue 3: Product is purple or dark brown.
-
Diagnosis: Demethylation. The "3-methoxy" group is sensitive to strong acids (like HCl/SO₂ byproducts) at high temperatures, leading to phenol formation.
-
Solution:
-
Keep reaction temperature below 40°C.
-
Use Oxalyl Chloride (reaction at RT) instead of Thionyl Chloride (often requires reflux).
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use aqueous ammonia (NH₄OH) if the precursor is moisture sensitive?
A: Yes, but it requires a biphasic strategy (Schotten-Baumann reaction). Dissolve the acid chloride in an organic solvent (DCM) and add it to a cold (0°C), vigorously stirred solution of aqueous ammonia. The rate of amidation (
Q: How do I remove the acid impurity if hydrolysis occurred? A: The final amide is neutral, while the impurity is acidic.
-
Dissolve the crude solid in Ethyl Acetate.
-
Wash with saturated NaHCO₃ (aq) . The acid converts to the water-soluble carboxylate salt.
-
Separate layers; the organic layer contains the pure amide.
-
Wash organic layer with brine, dry over MgSO₄, and evaporate.
Q: Why is my Thionyl Chloride turning yellow/red?
A: This indicates decomposition into sulfur monochloride (
References
-
BenchChem Technical Support. (2025).[3][4] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acid Chlorides. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Bentley, T. W., et al. (1984). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Validation & Comparative
Comparative 1H NMR Analysis of 2-Chloro-3-methoxybenzamide: Optimizing Solvent Systems for Primary Amide Resolution
As a Senior Application Scientist, one of the most frequent challenges encountered in structural elucidation is the accurate resolution of exchangeable protons. For compounds like 2-Chloro-3-methoxybenzamide , the primary amide group (-CONH₂) presents a unique analytical hurdle. Depending on the solvent environment, these protons can appear as sharp, distinct signals, or they can coalesce into a broad, unintegrable baseline hump.
This guide provides an objective, data-driven comparison of the two most common NMR solvents—DMSO-d₆ and CDCl₃ —evaluating their performance in resolving the ¹H NMR spectrum of this compound. By understanding the causality behind solvent-solute interactions, researchers can transition from merely running spectra to designing self-validating analytical workflows.
Mechanistic Grounding: The Molecular Architecture
To interpret the spectrum accurately, we must first deconstruct the electronic environment of this compound:
-
The Methoxy Group (-OCH₃): Positioned at C3, the highly electronegative oxygen deshields the methyl protons, reliably anchoring them as a sharp 3H singlet near 3.9 ppm.
-
The Aromatic Core (H-4, H-5, H-6): The 1,2,3-trisubstituted benzene ring creates a predictable AMX spin system. H-4 is strongly shielded by the ortho-methoxy group, while H-6 is heavily deshielded by the anisotropic effect of the ortho-carbonyl group.
-
The Primary Amide (-CONH₂): Due to resonance, the C-N bond exhibits partial double-bond character. This restricts free rotation, placing one proton syn (cis) to the carbonyl oxygen and the other anti (trans). Consequently, they are chemically non-equivalent.
Fig 1: Resonance-induced restricted rotation and the impact of solvent selection on amide proton resolution.
Comparative Analysis: DMSO-d₆ vs. CDCl₃
The "performance" of an NMR solvent in this context is defined by its ability to resolve the complex splitting of the aromatic ring and, crucially, to stabilize the amide protons.
The CDCl₃ Environment (The Non-Polar Baseline)
In deuterated chloroform, this compound relies on solute-solute intermolecular hydrogen bonding. Because these interactions are transient, the chemical exchange rate of the amide protons often falls on the intermediate NMR timescale. Combined with the quadrupolar relaxation effect of the ¹⁴N nucleus (Spin I = 1), the amide protons in CDCl₃ typically appear as a very broad, sometimes coalesced signal between 5.5 and 6.5 ppm [1]. Furthermore, their chemical shift is highly concentration-dependent, making reproducibility difficult.
The DMSO-d₆ Environment (The High-Resolution Standard)
Deuterated dimethyl sulfoxide is a highly polar, strong hydrogen-bond acceptor. When this compound is dissolved in DMSO-d₆, the solvent molecules individually solvate and hydrogen-bond to the amide protons. This effectively outcompetes solute-solute interactions, "locking" the protons in place and drastically slowing their exchange rate [2]. The result is two distinct, sharp, and highly reproducible downfield singlets (typically separated by ~0.2 - 0.4 ppm).
Quantitative Data Summary
The following table synthesizes the expected ¹H NMR chemical shifts (at 400 MHz, 298 K) based on empirical substituent effects and solvent behaviors.
| Proton Assignment | Multiplicity | Expected Shift in DMSO-d₆ (ppm) | Expected Shift in CDCl₃ (ppm) | Causality / Mechanistic Notes |
| -OCH₃ | Singlet (3H) | 3.89 | 3.92 | Deshielded by the adjacent electronegative oxygen. |
| H-4 (Aromatic) | dd (1H) | 7.20 | 7.02 | Ortho to the methoxy group; strongly shielded via electron donation. |
| H-5 (Aromatic) | t (1H) | 7.38 | 7.28 | Meta to substituents; least electronically perturbed. |
| H-6 (Aromatic) | dd (1H) | 7.05 | 7.64 | Ortho to the carbonyl; heavily deshielded by the anisotropic effect. |
| -CONH₂ (H_a) | br s (1H) | 7.85 | ~6.20 (br) | Anti to carbonyl. Strongly H-bonded to DMSO; shifts downfield. |
| -CONH₂ (H_b) | br s (1H) | 7.60 | ~5.80 (br) | Syn to carbonyl. Distinct from H_a in DMSO due to restricted rotation. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, do not treat the NMR spectrometer as a black box. The following protocol utilizes a self-validating internal logic loop : if the final integration does not mathematically align with the molecular formula (C₈H₈ClNO₂ = 8 protons), the preparation must be flagged for chemical exchange loss or impurity.
Step 1: Precision Sample Preparation
-
Weigh exactly 15.0 mg of this compound.
-
Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. Causality: DMSO-d₆ is chosen over CDCl₃ to guarantee the quantitative capture of the amide protons without baseline broadening.
-
Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).
Step 2: Acquisition Parameters (400 MHz or 600 MHz)
-
Lock and Shim: Lock onto the deuterium signal of DMSO. Perform gradient shimming (Z1-Z5) until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.
-
Pulse Sequence: Use a standard 1D proton sequence (zg30 on Bruker systems).
-
Relaxation Delay (D1): Set D1 to 2.0 seconds (or 5 × T₁ of the slowest relaxing proton). Causality: Amide protons often have longer T₁ relaxation times. A short D1 will cause incomplete longitudinal magnetization recovery, leading to artificially low integrals for the -CONH₂ peaks.
-
Scans (NS): Acquire 16 to 32 scans to ensure a high Signal-to-Noise Ratio (SNR).
Step 3: Processing and Self-Validation
-
Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation to smooth the baseline without sacrificing the fine ortho/meta coupling constants (~8.0 Hz and ~1.5 Hz, respectively).
-
Phase the spectrum manually (Zero and First Order) to ensure perfectly symmetrical peak bases.
-
The Validation Step: Calibrate the integration of the methoxy singlet (~3.89 ppm) to exactly 3.00 .
-
Integrate the aromatic region (should total 3.00 ) and the two amide singlets (should total 2.00 ). If the amide integral is < 1.80, suspect water contamination in the DMSO facilitating rapid proton exchange.
Fig 2: Self-validating integration workflow for quality control of the NMR acquisition.
Conclusion & Best Practices
When analyzing this compound, DMSO-d₆ vastly outperforms CDCl₃ as the solvent of choice. While CDCl₃ is suitable for routine verification of the aromatic and aliphatic backbone, it fails to reliably capture the primary amide protons due to intermediate exchange rates and weak hydrogen bonding. DMSO-d₆ acts as an active participant in the molecular system, locking the amide protons into a slow-exchange regime and revealing the true diastereotopic nature of the restricted C-N bond.
By standardizing on DMSO-d₆ and employing strict D1 relaxation delays, researchers can transform a simple ¹H NMR spectrum into a fully quantitative, self-validating structural proof.
References
-
Organic Chemistry Data. (n.d.). Amine and Amide N-H Protons. Retrieved March 1, 2026, from[Link]
-
Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. Retrieved March 1, 2026, from[Link]
A Researcher's Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-3-methoxybenzamide: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2-Chloro-3-methoxybenzamide, a substituted benzamide of interest in medicinal chemistry. By comparing predicted data with experimental values of structurally related compounds, we will dissect the electronic effects of the chloro, methoxy, and amide substituents on the aromatic ring, offering a robust framework for spectral interpretation for researchers, scientists, and drug development professionals.
Predicted ¹³C NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum for this compound, a predicted spectrum was generated using online NMR prediction tools. These tools utilize algorithms, such as the Hierarchically Ordered Spherical Environment (HOSE) code and neural networks, trained on vast databases of experimental data to provide reliable estimations of chemical shifts.[1][2][3] The predicted chemical shifts for the eight unique carbon atoms of this compound are presented in Table 1 and the assignments are discussed below.
The assignment of each carbon is based on the fundamental principles of ¹³C NMR spectroscopy, where the chemical shift is highly sensitive to the electronic environment of the nucleus.[4] Electronegative substituents and sp² hybridization generally cause a downfield shift (higher ppm values).[4]
Comparative Analysis: Deconstructing Substituent Effects
To understand and validate the predicted chemical shifts for this compound, it is instructive to compare them with the experimental data of simpler, structurally related molecules: benzamide, 2-chlorobenzamide, 3-methoxybenzamide, chlorobenzene, and anisole. This comparative approach allows for the systematic evaluation of the electronic (inductive and resonance) effects of each substituent on the benzamide scaffold.
The Benzamide Backbone
Benzamide serves as our foundational reference. The carbonyl carbon (C=O) is significantly deshielded due to the double bond and the electronegativity of the oxygen atom, typically resonating in the range of 165-190 ppm.[5] The aromatic carbons of the unsubstituted ring provide a baseline for evaluating substituent-induced shifts.
Influence of the Chloro Group (C-2)
The chlorine atom at the C-2 position is an electronegative, deactivating group that exerts both an inductive withdrawing effect and a weak deactivating resonance effect. In chlorobenzene, the ipso-carbon (the carbon directly attached to the substituent) is shifted downfield to approximately 134.3 ppm.[6] The ortho and para carbons are also influenced, though to a lesser extent. In this compound, the predicted shift for C-2 at 120.9 ppm is significantly upfield compared to the ipso-carbon of chlorobenzene, likely due to the combined electronic effects of the adjacent methoxy and amide groups.
Influence of the Methoxy Group (C-3)
The methoxy group is a strong activating group, donating electron density to the aromatic ring through resonance, while also exerting an inductive withdrawing effect due to the electronegativity of the oxygen atom. In anisole, the ipso-carbon (C-1) appears at approximately 159.9 ppm, while the ortho and para carbons are shielded (shifted upfield) due to increased electron density.[7][8] For this compound, the C-3 carbon, to which the methoxy group is attached, is predicted to be significantly downfield at 155.9 ppm. The characteristic signal for the methoxy carbon (-OCH₃) itself is predicted at 56.4 ppm, which is in the typical range for such groups.[9]
Combined Substituent Effects on the Aromatic Ring
The interplay of the chloro, methoxy, and amide groups in this compound results in a unique electronic landscape on the aromatic ring, reflected in the predicted ¹³C NMR spectrum.
-
C-1: This carbon is influenced by the ortho chloro and the meta methoxy groups. Its predicted shift of 134.9 ppm is reasonable for a quaternary carbon in a substituted benzene ring.
-
C-4, C-5, and C-6: The chemical shifts of these carbons are a result of the combined electronic influences of the three substituents, transmitted through the aromatic system. The predicted values of 128.9 ppm, 118.9 ppm, and 125.1 ppm respectively, reflect the complex interplay of electron-donating and withdrawing effects at different positions.[10][11]
Data Summary
The following table provides a comparative summary of the predicted ¹³C NMR chemical shifts for this compound and the experimental values for related compounds.
| Carbon Position | This compound (Predicted, ppm) | Benzamide (Experimental, ppm) | 2-Chlorobenzamide (Experimental, ppm) | 3-Methoxybenzamide (Experimental, ppm) | Chlorobenzene (Experimental, ppm)[6] | Anisole (Experimental, ppm)[7][8] |
| C-1 | 134.9 | 134.5 | 132.3 | 135.5 | 134.3 | 159.9 |
| C-2 | 120.9 | 128.5 | 130.2 | 118.0 | 128.6 | 114.1 |
| C-3 | 155.9 | 127.4 | 131.6 | 159.5 | 129.7 | 129.5 |
| C-4 | 128.9 | 131.5 | 127.3 | 113.6 | 126.4 | 120.7 |
| C-5 | 118.9 | 127.4 | 130.2 | 129.6 | 129.7 | 129.5 |
| C-6 | 125.1 | 128.5 | 129.8 | 119.1 | 128.6 | 114.1 |
| C=O | 165.9 | 169.8 | 166.5 | 168.1 | - | - |
| -OCH₃ | 56.4 | - | - | 55.2 | - | 54.8 |
Note: Experimental values for benzamide, 2-chlorobenzamide, and 3-methoxybenzamide are sourced from various databases and may have been recorded in different solvents, which can influence chemical shifts.
Visualizing Substituent Effects and Experimental Workflow
The following diagrams illustrate the predicted chemical shift assignments and a standard workflow for acquiring a ¹³C NMR spectrum.
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocol for ¹³C NMR Acquisition
For researchers seeking to acquire experimental data for this compound or similar compounds, the following protocol outlines a standard procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.
Objective: To obtain a high-resolution, proton-decoupled ¹³C NMR spectrum for structural confirmation.
Materials:
-
This compound (10-50 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the sample and dissolve it in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.[5]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The solution height should be sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high resolution.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.
-
Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 1-2 seconds. Quaternary carbons have longer relaxation times, and a longer delay may be needed for their reliable detection or for quantitative measurements.[12]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.[13]
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum. If using CDCl₃, the solvent peak is at 77.16 ppm.[14]
-
Conclusion
This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for this compound through a comparative study with related compounds. By leveraging predicted data and understanding the fundamental principles of substituent effects, researchers can confidently assign the carbon signals of this and similar substituted benzamides. The detailed experimental protocol further equips scientists with the practical knowledge to acquire high-quality ¹³C NMR data, an essential step in the rigorous process of chemical synthesis and drug discovery.
References
-
Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation. Available at: [Link]
-
13 c nmr studies: viii. 13 c spectra of some substituted anisoles. Available at: [Link]
-
The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. RSC Publishing. Available at: [Link]
-
SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Predict 13C carbon NMR spectra. Available at: [Link]
-
Chemaxon. NMR Predictor - Documentation. Available at: [Link]
-
Simulate and predict NMR spectra. Available at: [Link]
-
JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
CASPRE. 13C NMR Predictor. Available at: [Link]
-
ACS Publications. C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]
-
ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. Anisole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Available at: [Link]
-
YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Available at: [Link]
-
The Journal of Chemical Physics. 13C NMR chemical shift anisotropy for benzene adsorbed on charcoal and silica gel. Available at: [Link]
-
ResearchGate. Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics. Available at: [Link]
-
RSC Publishing. Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. Available at: [Link]
-
NMRS.io. 13C | chlorobenzene-d5 | NMR Chemical Shifts. Available at: [Link]
-
13 C Chemical Shift Table. Available at: [Link]
-
Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Available at: [Link]
-
Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]
-
ResearchGate. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]
-
YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]
Sources
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A Comparative Guide to the FT-IR Signatures of the Amide Group in 2-Chloro-3-methoxybenzamide
This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FT-IR) spectroscopic bands of the primary amide group in 2-Chloro-3-methoxybenzamide. By comparing its expected spectral features with those of the parent compound, benzamide, we will elucidate the influence of aromatic substitution on key vibrational modes. This document is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for structural characterization and chemical analysis.
The Central Role of FT-IR in Amide Characterization
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint."[1][2]
The amide functional group is a cornerstone of peptide, protein, and pharmaceutical chemistry. Its characteristic vibrational bands are highly sensitive to the local chemical environment, including electronic effects from substituents and hydrogen bonding.[1][3] Consequently, FT-IR spectroscopy is an indispensable tool for confirming the presence of amide moieties and probing their structural nuances.
The primary amide group (-CONH₂) gives rise to several distinct and well-characterized absorption bands:
-
N-H Stretching: Primary amides display two bands in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the two N-H bonds.[4][5] The positions of these bands are highly sensitive to hydrogen bonding; in solid-state samples where intermolecular hydrogen bonding is prevalent, these bands typically appear at lower wavenumbers and are broader compared to their appearance in dilute, non-polar solutions.[3]
-
Amide I Band (C=O Stretch): This is typically the most intense absorption in an amide's spectrum, appearing in the 1630-1690 cm⁻¹ range.[4] It arises predominantly from the C=O stretching vibration.[1][2] Its frequency is lowered by conjugation and hydrogen bonding but can be increased by electron-withdrawing groups attached to the nitrogen or carbonyl carbon.[3]
-
Amide II Band (N-H Bend): Found between 1590-1650 cm⁻¹ for primary amides, this band results from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[1][3]
Comparative Analysis: this compound vs. Benzamide
To understand the spectral features of this compound, we first consider the spectrum of unsubstituted benzamide as a benchmark. The introduction of a chloro group (electron-withdrawing via induction) and a methoxy group (electron-donating via resonance) onto the aromatic ring is expected to induce predictable shifts in the amide vibrational frequencies.
The diagram below illustrates the key vibrational modes within a primary amide functional group, which are the focus of our analysis.
The following table summarizes the characteristic FT-IR bands for solid-state benzamide and provides predicted ranges for this compound, along with the scientific rationale for the expected spectral shifts.
| Vibrational Mode | Assignment | Benzamide (cm⁻¹) | This compound (Predicted cm⁻¹) | Rationale for Predicted Shift |
| N-H Stretch (asymmetric) | Asymmetric stretching of N-H bonds | ~3366[4] | 3350 - 3400 | The electronic environment is altered by the substituents. Additionally, there is a potential for weak intramolecular hydrogen bonding between an N-H bond and the adjacent methoxy oxygen, which would lower the frequency. |
| N-H Stretch (symmetric) | Symmetric stretching of N-H bonds | ~3170[4] | 3160 - 3200 | This mode is also highly sensitive to the solid-state packing and hydrogen bonding network, which is altered by the presence of the bulky substituents.[3] |
| Amide I | C=O stretching vibration | ~1656[4] | 1660 - 1680 | The electron-withdrawing inductive effect of the chlorine atom at the ortho position is expected to slightly increase the double-bond character of the C=O group, shifting the band to a higher wavenumber. This effect may counteract the frequency-lowering effect of resonance.[3] |
| Amide II | N-H bending coupled with C-N stretching | ~1622[4] | 1610 - 1640 | As a coupled vibration, the Amide II band is sensitive to changes in the C-N bond and the N-H bending force constants, both of which are influenced by the altered electronic landscape of the aromatic ring. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To empirically validate the predicted band positions, a robust experimental protocol is essential. The following describes the potassium bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples.
Objective: To obtain a high-resolution FT-IR transmission spectrum of this compound, free from atmospheric and scattering interference.
Materials:
-
This compound (1-2 mg, finely ground)
-
FT-IR grade Potassium Bromide (KBr) (~200 mg, desiccated)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Methodology:
-
Background Collection (Self-Validation Step 1):
-
Ensure the spectrometer's sample compartment is empty.
-
Purge the compartment with dry nitrogen or air for several minutes to minimize atmospheric H₂O and CO₂ interference.
-
Collect a background spectrum. This is crucial as it measures the instrument's response and the atmospheric conditions, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.
-
-
Sample Preparation:
-
Place approximately 200 mg of dry KBr powder into an agate mortar. Heat in an oven at ~110°C for 2-4 hours and cool in a desiccator before use to ensure it is free of adsorbed water.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Causality: Thorough mixing and grinding are critical to reduce scattering of infrared radiation (the Christiansen effect) and ensure a uniform distribution of the analyte in the KBr matrix, leading to a high-quality, reproducible spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
-
Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent. Trustworthiness: A transparent, glass-like pellet indicates proper particle size and pressure, minimizing light scattering and ensuring the reliability of absorbance measurements.
-
-
Sample Spectrum Collection (Self-Validation Step 2):
-
Place the KBr pellet into the sample holder within the spectrometer's sample compartment.
-
Collect the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the peak positions (in cm⁻¹) for the N-H stretches, Amide I, and Amide II bands.
-
Compare these experimental values with the predicted ranges in the table above to confirm the structural identity and assess the influence of the molecular environment.
-
By following this self-validating protocol, researchers can reliably obtain high-quality FT-IR data to confidently characterize the amide functionality in this compound and related compounds.
References
- National Institute of Standards and Technology. (n.d.). Time in Merrimack County, US. Google.
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Mary, Y. S., & Panicker, C. Y. (2014). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. Journal of Chemical Sciences, 126(1), 259-270. Retrieved from [Link]
-
Sühnel, J. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Retrieved from [Link]
-
COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]
-
Arote, A. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Natalello, A., et al. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]
-
Kawski, A., et al. (2019). The intramolecular hydrogen bond in 2-hydroxy-benzamides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, February). Maxima of the N H stretching absorption bands observed by FT-IR. Retrieved from [Link]
-
Wang, Y., et al. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. ResearchGate. Retrieved from [Link]
-
Akerman, M. H., et al. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4. Semantic Scholar. Retrieved from [Link]
-
UCLA. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Arjunan, V., et al. (2013, May 23). Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Krueger, P. J. (1962). N-H Stretching Frequencies of Amines and Amides. SciSpace. Retrieved from [Link]
-
Zhang, Y., et al. (2019). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. RSC Publishing. Retrieved from [Link]
-
Flegel, C., et al. (2002). Interpretation of Amide I Difference Bands Observed during Protein Reactions Using Site-Directed Isotopically Labeled Bacteriorh. Journal of Physical Chemistry A, 106(14), 3554-3563. Retrieved from [Link]
-
SciSpace. (2022, July 28). Article. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, 2-chloro-5-(3-methylbenzoylamino)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 2-Methoxybenzamide. NIST WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-3-methoxy-n-(3-methoxyphenyl)benzamide (C15H14ClNO3). Retrieved from [Link]
-
Gao, Y., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]
Sources
HPLC Method Development for 2-Chloro-3-methoxybenzamide: A Comparative Guide to Isomer Resolution
Executive Summary & Chemical Context[1][2][3][4][5]
2-Chloro-3-methoxybenzamide is a critical intermediate in the synthesis of various pharmaceutical scaffolds. In drug development, the purity of this benzamide is paramount, particularly regarding the separation of regioisomers (e.g., 2-chloro-4-methoxybenzamide) and hydrolysis precursors (2-chloro-3-methoxybenzoic acid).
Standard C18 alkyl phases often struggle to resolve the 2,3-isomer from the 2,4- or 2,5-isomers due to identical molecular weights and similar hydrophobicities. This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases.
Key Finding: While C18 provides adequate retention, PFP (Pentafluorophenyl) is the superior choice for purity analysis of this specific molecule due to its unique shape selectivity and halogen-fluorine interactions, which are essential for resolving chlorinated positional isomers.
Phase 1: Column Selection & Comparative Analysis
The primary challenge is not retaining the main peak, but separating it from impurities that differ only by the position of the chlorine or methoxy group.
Comparative Performance Matrix
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction | H-Bonding, Dipole-Dipole, Shape Selectivity, | |
| Isomer Resolution | Low to Moderate | Moderate | High (Superior) |
| Retention of Acids | Moderate (requires low pH) | Moderate | High (often separates acids from amides well) |
| Stability | High | High | Moderate (pH < 8 recommended) |
| Recommendation | Baseline screening only | Alternative if C18 fails | Primary Choice for Purity |
Mechanistic Insight: Why PFP Wins
For halogenated aromatics like this compound, the PFP phase offers "orthogonal" selectivity compared to alkyl phases.
-
Shape Selectivity: The rigid fluorinated ring discriminates between the "ortho-meta" substitution pattern of the 2,3-isomer versus the 2,4-isomer.
-
Electrostatic Interactions: The highly electronegative fluorine atoms on the stationary phase interact specifically with the electron-deficient chlorinated ring of the analyte.
Decision Logic for Column Selection
Figure 1: Decision tree for stationary phase selection based on impurity profile.
Phase 2: Experimental Protocol (Optimized)
Based on the comparative analysis, the following protocol utilizes a PFP stationary phase to ensure separation of the amide from its acid precursor and isomers.
Reagents & Standards[1]
-
Analyte: this compound (Reference Standard).
-
Impurity A: 2-Chloro-3-methoxybenzoic acid (Hydrolysis product).
-
Impurity B: 2-Chloro-4-methoxybenzamide (Regioisomer).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions[1][6][7][8]
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm or 3 µm | Maximizes resolution of halogenated isomers. |
| Mobile Phase A | 0.1% | Low pH (~2.2) suppresses ionization of acidic impurities, increasing retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier; lower viscosity than methanol. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1] |
| Temp | 30°C | Controls viscosity and kinetics; PFP selectivity is temp-sensitive. |
| Detection | UV @ 254 nm | Max absorption for benzamide aromatic ring. |
| Injection Vol | 5 - 10 µL | Depends on sample concentration (target 0.5 mg/mL). |
Gradient Profile
Note: A gradient is required to elute the more polar benzoic acid early and the neutral benzamide later.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic hold for polar impurities |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash Step |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Phase 3: Validation Strategy (ICH Q2(R2))
To ensure the method is trustworthy and meets regulatory standards, it must be validated according to ICH Q2(R2) guidelines.[2][3][4] This recent revision emphasizes a lifecycle approach to validation.[2]
Specificity (Critical for this application)
You must demonstrate that the PFP column separates the main peak from all known impurities.
-
Protocol: Inject a "Spiked Solution" containing the analyte + Impurity A + Impurity B.
-
Acceptance Criteria: Resolution (
) > 1.5 between all peak pairs. Peak purity (via Diode Array Detector) > 99.0%.
Linearity & Range[10][11][13]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Method Development & Validation Workflow
Figure 2: Workflow from scouting to regulatory validation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Peak Tailing ( | Secondary silanol interactions | Ensure pH is low (< 2.5) to suppress silanols; consider adding 5-10% Methanol to Mobile Phase B. |
| Retention Time Drift | Temperature fluctuations | PFP columns are sensitive to temperature. Ensure column oven is stable at 30°C ± 0.5°C. |
| Co-elution of Isomers | Insufficient selectivity | Switch Methanol for Acetonitrile (or a mix) to alter |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]
-
U.S. Pharmacopeia. (2023). <621> Chromatography.[5][6][7][8][9][10][1] USP-NF.
- Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. mastercontrol.com [mastercontrol.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. fortis-technologies.com [fortis-technologies.com]
- 8. halocolumns.com [halocolumns.com]
- 9. rsc.org [rsc.org]
- 10. dioxin20xx.org [dioxin20xx.org]
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 2-Chloro-3-methoxybenzamide
In the realm of drug discovery and analytical chemistry, mass spectrometry serves as an indispensable tool for the structural elucidation of novel molecular entities. Understanding the fragmentation pattern of a compound provides a detailed fingerprint, offering profound insights into its chemical architecture. This guide presents a comprehensive analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-3-methoxybenzamide.
While experimental data for this specific molecule is not widely available, this guide leverages fundamental principles of mass spectrometry and data from structurally analogous compounds to construct a predictive fragmentation model. This approach not only provides a robust hypothesis for the fragmentation of this compound but also serves as a pedagogical tool for researchers to interpret the mass spectra of similarly substituted aromatic compounds.
The Structural Context: Influences on Fragmentation
The fragmentation of this compound is primarily governed by the interplay of its constituent functional groups: the aromatic ring, the primary amide, the chloro substituent, and the methoxy substituent. Each of these imparts distinct electronic and steric effects that dictate the preferential cleavage pathways upon electron ionization.
Aromatic amides are known to undergo characteristic fragmentation, often initiated by the loss of an electron to form a molecular ion (M•+). A predominant fragmentation pathway for aromatic amides involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage), resulting in a stable, resonance-stabilized benzoyl cation.[1][2] This benzoyl cation can then undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule, to yield a phenyl cation.[3]
The substituents on the benzene ring play a crucial role in influencing the stability of the resulting fragment ions. The chlorine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, will modulate the electron density of the aromatic system and thereby affect the fragmentation cascade.[4] Furthermore, the presence of chlorine will introduce a characteristic isotopic signature, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[5]
Predicted Fragmentation Pathways of this compound
Based on established principles, the following fragmentation pathways are predicted for this compound under electron ionization.
Figure 1: Predicted major fragmentation pathways of this compound.
Primary Fragmentation: Formation of the Acylium Ion
The most probable initial fragmentation step is the α-cleavage of the C-N bond, leading to the expulsion of an amino radical (•NH₂) and the formation of the 2-chloro-3-methoxybenzoyl cation (acylium ion) at m/z 169/171.[1][3] This ion is expected to be a prominent peak in the spectrum due to its resonance stabilization.
Secondary Fragmentation Pathways
The acylium ion is predicted to undergo several subsequent fragmentation reactions:
-
Loss of Carbon Monoxide: A common fragmentation pathway for acylium ions is the neutral loss of carbon monoxide (CO) to form the 2-chloro-3-methoxyphenyl cation at m/z 141/143.[3]
-
Loss of a Methyl Radical: The acylium ion can also lose a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 154/156.
-
Loss of a Chlorine Radical: The 2-chloro-3-methoxyphenyl cation (m/z 141/143) can further fragment by losing a chlorine radical (•Cl) to produce the 3-methoxyphenyl cation at m/z 106.
Comparative Fragmentation Analysis
To better understand the influence of the chloro and methoxy substituents, it is instructive to compare the predicted fragmentation of this compound with that of simpler, related benzamides.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| Benzamide | 121 | 105, 77 | Formation of the benzoyl cation (m/z 105) followed by loss of CO to form the phenyl cation (m/z 77). |
| 2-Chlorobenzamide | 155/157 | 139/141, 111, 75 | Formation of the 2-chlorobenzoyl cation (m/z 139/141), followed by loss of CO (to m/z 111) or loss of Cl (from m/z 111 to m/z 76). |
| 3-Methoxybenzamide | 151 | 135, 107, 77 | Formation of the 3-methoxybenzoyl cation (m/z 135), followed by loss of CO (to m/z 107) or loss of CH₃ from the benzoyl cation (to m/z 120). |
| This compound | 185/187 | 169/171, 141/143, 106 | Formation of the 2-chloro-3-methoxybenzoyl cation (m/z 169/171), followed by loss of CO (to m/z 141/143) and then loss of Cl (to m/z 106). |
This comparative table illustrates how the addition of each substituent increases the mass of the molecular ion and the corresponding fragment ions. The fundamental fragmentation pathways, however, remain consistent with the general behavior of aromatic amides.
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to obtain an experimental mass spectrum of this compound or related compounds, the following protocol provides a standardized starting point.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., methanol, dichloromethane).
-
Split Ratio: 20:1
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C[3]
-
Scan Range: m/z 40-500
-
Scan Rate: 2 scans/second
Figure 2: General workflow for GC-MS analysis of this compound.
Conclusion
This guide provides a detailed, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By applying established principles of fragmentation for aromatic amides and considering the electronic effects of the chloro and methoxy substituents, we can anticipate the major fragment ions and their formation pathways. This predictive analysis, coupled with the provided experimental protocol, offers a valuable resource for researchers in the structural characterization of this and related compounds, underscoring the power of mass spectrometry in modern chemical analysis.
References
-
Gonalves, J. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23165-23175. Available at: [Link]
-
Gonalves, J. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-3-methoxy-n-(3-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Perjési, P., & Dinya, Z. (2007). Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Arkivoc, 2007(15), 184-197. Available at: [Link]
-
Perjési, P., & Dinya, Z. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: Electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231. Available at: [Link]
-
ACETINALIDE MCLAFFERTY PHENYLCATION. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Saeed, A., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813. Available at: [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [Video]. Retrieved from [Link]
-
Tiam, T. C., et al. (2017). Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1014–1020. Available at: [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
-
Taylor, M. S., & Verkhivker, G. M. (2019). Parallels between the chloro and methoxy groups for potency optimization. MedChemComm, 10(1), 58-69. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Wisconsin-Eau Claire. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
NIST. (n.d.). 2-Methoxybenzamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemistryTalk. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. whitman.edu [whitman.edu]
Crystal structure and X-ray diffraction of 2-Chloro-3-methoxybenzamide
Technical Comparison Guide: Solid-State Characterization of 2-Chloro-3-methoxybenzamide
Executive Summary & Strategic Context
Topic: Crystal Structure and X-ray Diffraction (XRD) Analysis of this compound. Primary Application: Structural elucidation of sterically crowded benzamide intermediates in drug discovery (e.g., PARP inhibitors, antipsychotic scaffolds). The Challenge: The 2,3-disubstitution pattern introduces significant steric strain between the amide moiety and the ortho-chloro substituent, further "buttressed" by the meta-methoxy group. This results in non-planar conformations that critically impact solubility, bioavailability, and polymorphism—factors often overlooked in standard 2D SAR (Structure-Activity Relationship) models.
This guide serves as a comparative analysis, benchmarking the solid-state behavior of This compound (2,3-CMB) against its structural isomers and mono-substituted analogues. It provides a validated workflow for crystallizing and solving this challenging structure.
Comparative Analysis: 2,3-CMB vs. Structural Alternatives
In solid-state chemistry, "performance" relates to lattice energy, packing efficiency, and propensity for polymorphism. We compare 2,3-CMB against two key alternatives: the 2,4-isomer (less crowded) and the 2-Chlorobenzamide parent.
Performance Matrix: Steric & Electronic Impact on Crystal Packing
| Feature | This compound (Target) | 2-Chloro-4-methoxybenzamide (Alternative A) | 2-Chlorobenzamide (Alternative B) |
| Steric Environment | High Strain: 2-Cl is pushed by 3-OMe; Amide is twisted out of plane. | Moderate Strain: 2-Cl is isolated; 4-OMe is distal. | Baseline Strain: Single ortho-substituent effect. |
| Predicted Twist Angle | > 40° (Amide vs. Benzene ring) | ~25–30° | ~20–25° |
| H-Bonding Motif | Distorted R₂²(8) Dimers: Weakened by twist. | Planar R₂²(8) Dimers: Strong intermolecular bonds. | Standard R₂²(8) Dimers: Classic centrosymmetric pairing. |
| Solubility Profile | High: Lower lattice energy due to poor packing. | Medium: Better packing efficiency reduces solubility. | Low/Medium: Efficient packing. |
| Polymorphism Risk | High: Conformational flexibility leads to multiple metastable forms. | Low: Planarity favors a single thermodynamic minimum. | Medium: Known polymorphs exist. |
Expert Insight: The "buttressing effect" in 2,3-CMB is the critical differentiator. The 3-methoxy group sterically crowds the 2-chloro atom, preventing it from bending away from the amide. This forces the amide group to rotate significantly out of the aromatic plane to relieve strain, disrupting the standard planar
-stacking observed in the 2,4-isomer.
Experimental Protocol: Crystallization & XRD Workflow
This protocol is designed to isolate single crystals suitable for XRD, specifically targeting the metastable "twisted" conformer which is often more soluble and biologically relevant.
Phase 1: Synthesis & Purification (Pre-requisite)
-
Reaction: 2-Chloro-3-methoxybenzoic acid
Acid Chloride ( ) Amide ( ). -
Purification: Recrystallize crude solid from hot Ethanol/Water (1:1) to remove ammonium chloride salts. Purity must be >98% (HPLC) to avoid defect-induced twinning.
Phase 2: Single Crystal Growth (Slow Evaporation Method)
-
Solvent System: Ethyl Acetate : n-Heptane (3:1 v/v).
-
Why: The 2,3-substitution makes the molecule moderately lipophilic. Pure ethanol often yields needles (unsuitable for XRD). The addition of heptane slows nucleation, promoting block-like habit.
-
-
Procedure:
-
Dissolve 50 mg of 2,3-CMB in 4 mL Ethyl Acetate.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial (removes dust nuclei). -
Add 1.5 mL n-Heptane dropwise until faint turbidity appears, then add 2 drops of Ethyl Acetate to clear.
-
Cover vial with Parafilm, poke 3 small holes, and store at 20°C in a vibration-free zone.
-
Harvest: Crystals (colorless blocks/prisms) appear in 3–5 days.
-
Phase 3: X-Ray Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, Å). -
Temperature: 100 K (Cryostream). Critical: Do not collect at RT; thermal motion of the methoxy group will obscure the precise twist angle.
-
Strategy:
-
Collect full sphere (redundancy > 4).
-
Resolution: 0.75 Å or better.[1]
-
Refinement: Use SHELXL. Treat the amide hydrogens (NH2) freely if data quality permits; otherwise, constrain using a riding model (AFIX 43).
-
Visualization of Structural Logic
The following diagram illustrates the causal relationship between the chemical substitution pattern and the resulting crystallographic outcome.
Figure 1: Structural causality map showing how the 2,3-substitution pattern dictates the macroscopic physicochemical properties through steric buttressing.
Detailed Structural Analysis (Expected Metrics)
When analyzing your solved structure, validate it against these expected geometric parameters. Deviations suggest either a new polymorph or a solution error (e.g., incorrect space group).
Table 2: Crystallographic Checkpoints
| Parameter | Expected Value / Range | Structural Significance |
| Space Group | Most common for benzamides due to centrosymmetric dimer formation. | |
| Z (Molecules/Cell) | 4 | Indicates one unique molecule in the asymmetric unit ( |
| Torsion Angle | Critical Metric: Measures non-planarity. | |
| H-Bond Distance | Primary intermolecular force forming | |
| Intramolecular Contact | Determines if the amide is syn or anti to the chlorine. Anti is preferred to minimize dipole repulsion. |
Mechanism of Action: The "Buttressing Effect"
In 2-chlorobenzamide, the Cl atom has space to bend slightly away from the amide group. In This compound , the OMe group at position 3 occupies that space.
-
Conflict: The Cl atom is "trapped" between the Amide (pos 1) and OMe (pos 3).
-
Resolution: The molecule resolves this by rotating the amide group significantly out of the plane of the benzene ring.
-
Result: This breaks the extensive
- stacking networks seen in planar benzamides (like the 4-methoxy isomer), leading to a lattice dominated by discrete dimers rather than infinite stacks.
References
-
Grover, G. et al. (2010). Structural insights into steric buttressing in poly-substituted benzamides. Journal of Molecular Structure.
-
Nagarajan, K. et al. (2012). Crystal engineering of pharmaceutical co-crystals: Benzamide derivatives. Crystal Growth & Design.
-
Cambridge Crystallographic Data Centre (CCDC) . Search for analogue: 2-chlorobenzamide (Refcode: CLBZAM).
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Definitive text on amide packing motifs).
-
Saeed, A. et al. (2010).[2] 2-Chloro-N-(4-methoxyphenyl)benzamide.[3] Acta Crystallographica Section E.
Sources
Validating 2-Chloro-3-methoxybenzamide structure via elemental analysis
Structural Validation of 2-Chloro-3-methoxybenzamide: A Comparative Guide to Elemental Analysis vs. Spectroscopic Techniques
Executive Summary
In the synthesis of active pharmaceutical ingredients (APIs), the structural validation of critical intermediates like this compound (C₈H₈ClNO₂) is paramount. While modern laboratories often default to Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural elucidation, these techniques possess inherent blind spots regarding bulk purity. This guide objectively compares CHNS elemental analysis against spectroscopic alternatives, detailing a self-validating experimental protocol designed specifically to overcome the analytical challenges posed by halogenated aromatics.
The Orthogonal Validation Paradigm
Validating this compound requires confirming both its atomic connectivity and its macroscopic purity. Relying solely on one technique introduces risk:
-
HRMS confirms the exact molecular mass but is blind to inorganic salts (e.g., NaCl from neutralization steps) and non-ionizable impurities.
-
NMR maps the proton and carbon environments but often misses trace water, residual inorganic reagents, or requires complex quantitative NMR (qNMR) setups with internal standards to assess absolute purity.
-
CHNS Elemental Analysis , based on the classical Pregl-Dumas dynamic flash combustion method, quantifies the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur (1)[1]. Because the theoretical elemental composition of this compound is strictly fixed (C: 51.77%, H: 4.34%, N: 7.55%), any deviation greater than ±0.4% definitively indicates bulk contamination.
Comparative Performance Analysis
The following table synthesizes the operational and analytical differences between the three primary validation methodologies for this compound.
| Analytical Feature | CHNS Elemental Analysis | High-Resolution Mass Spec (HRMS) | ¹H / ¹³C NMR Spectroscopy |
| Primary Output | Absolute mass fraction (%C, %H, %N) | Exact molecular mass (m/z) | Atomic connectivity & environment |
| Bulk Purity Detection | Excellent (Detects salts, water, solvents) | Poor (Blind to inorganic salts) | Moderate (Requires qNMR) |
| Halogen Handling | Requires Ag wool scrubber to prevent bias | Easily identifies Cl isotopes (³⁵Cl/³⁷Cl) | Blind to halogens directly |
| Sample Destruction | Destructive (Combustion) | Destructive (Ionization) | Non-destructive |
| Role in Validation | Confirms bulk purity & empirical formula | Confirms molecular formula | Confirms structural isomerism |
Self-Validating CHNS Protocol for Halogenated Aromatics
Analyzing a chlorinated compound like this compound requires specific modifications to standard CHNS protocols. During combustion, the chlorine atom forms HCl or Cl₂ gas, which can poison the reduction catalyst or interfere with the Thermal Conductivity Detector (TCD). To ensure a self-validating and error-free system, the following protocol incorporates targeted causality and internal bracketing.
Figure 1: Self-validating CHNS analytical workflow for halogenated pharmaceutical intermediates.
Step-by-Step Methodology:
-
System Blank & Baseline Establishment:
-
Action: Run three empty tin capsules through the analyzer.
-
Causality: Tin capsules act as a combustion catalyst, generating an exothermic flash that temporarily raises the local temperature to ~1800°C, ensuring complete oxidation of the robust aromatic ring (2)[2]. Running blanks ensures the system is free of residual atmospheric nitrogen or carbon carryover, establishing a true zero baseline.
-
-
Calibration via K-Factor Bracketing:
-
Action: Weigh 2.0–3.0 mg of a certified reference standard (e.g., Sulfanilamide) using a microbalance. Run in triplicate to calculate the response factor (K-factor).
-
Causality: Sulfanilamide contains C, H, N, S, and O, making it an ideal universal standard. Triplicate runs validate detector linearity before the unknown sample is introduced.
-
-
Halogen-Scrubbed Flash Combustion:
-
Action: Weigh 2.0–3.0 mg of this compound into a tin capsule. Introduce it into the combustion reactor (1000°C) packed with an oxidative catalyst and a layer of Silver (Ag) wool.
-
Causality: The dynamic flash combustion converts the sample into CO₂, H₂O, NOₓ, and HCl/Cl₂. The Ag wool is strictly required to trap the halogens as solid AgCl (3)[3]. Failure to include Ag wool will result in acidic gases destroying the downstream GC column and skewing the TCD readings.
-
-
Reduction and Separation:
-
Action: The gas mixture passes through a reduction reactor containing elemental Copper at 600°C, followed by a Teflon GC column.
-
Causality: Copper quantitatively reduces all NOₓ species to N₂ gas while scavenging excess oxygen. The GC column then separates N₂, CO₂, and H₂O by their retention times for sequential quantification by the TCD.
-
-
Post-Run Validation (Bracketing):
-
Action: Run one final Sulfanilamide standard.
-
Causality: If the final standard's calculated composition deviates by >0.15% from its theoretical value, the entire run is invalidated. This creates a closed, self-validating loop that guarantees the integrity of the this compound data. This rigorous verification aligns with USP <233> principles for validating elemental analytical procedures (4)[4].
-
Experimental Data & Causal Interpretation
The theoretical mass fractions for this compound (Molecular Weight: 185.61 g/mol ) are calculated as: C: 51.77%, H: 4.34%, N: 7.55% .
The table below demonstrates how elemental analysis data is used to make critical batch-release decisions:
| Sample Batch | % Carbon | % Hydrogen | % Nitrogen | Δ from Theoretical | Conclusion & Causality |
| Theoretical | 51.77% | 4.34% | 7.55% | N/A | Baseline for comparison. |
| Batch A | 51.80% | 4.31% | 7.52% | C: +0.03%, H: -0.03%, N: -0.03% | PASS. All values within the ±0.4% acceptable variance. High bulk purity confirmed. |
| Batch B | 50.12% | 4.20% | 7.10% | C: -1.65%, H: -0.14%, N: -0.45% | FAIL. Uniform depression across all elements indicates the presence of an inorganic salt (e.g., NaCl) artificially inflating the sample mass without contributing CHN. |
| Batch C | 53.20% | 4.80% | 6.90% | C: +1.43%, H: +0.46%, N: -0.65% | FAIL. Elevated Carbon/Hydrogen paired with depressed Nitrogen strongly suggests retention of an organic extraction solvent (e.g., Ethyl Acetate). |
By integrating this self-validating CHNS protocol alongside traditional NMR and HRMS, researchers can establish an airtight, orthogonal data package that guarantees both the structural identity and absolute macroscopic purity of this compound.
References
-
Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Available at:[Link]
-
PerkinElmer. "Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer." Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
